D-Fructose-1,6-diphosphate magnesium salt
Description
Overview of its Multifaceted Roles in Fundamental Biological Pathways
Beyond its direct participation in glycolysis and gluconeogenesis, D-fructose-1,6-diphosphate serves as a critical allosteric regulator, influencing the activity of several key enzymes and thereby coordinating various metabolic pathways. rug.nlnih.gov This regulatory function allows cells to respond swiftly to changes in energy status and metabolic demands. rug.nl
One of the most well-documented roles of D-fructose-1,6-diphosphate is as a potent allosteric activator of pyruvate (B1213749) kinase. wikipedia.orgnih.gov Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate. The activation of pyruvate kinase by fructose-1,6-bisphosphate, a product of an earlier step in glycolysis, is a classic example of feed-forward activation. youtube.com This mechanism ensures that as the glycolytic flux increases, the later enzymes in the pathway are prepared to handle the increased flow of intermediates. youtube.com
Furthermore, D-fructose-1,6-diphosphate has been shown to influence the pentose (B10789219) phosphate (B84403) pathway (PPP). The accumulation of fructose-1,6-bisphosphate can lead to the shunting of glucose-6-phosphate into the PPP. researchgate.net This pathway is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, as well as for generating precursors for nucleotide synthesis. researchgate.nettaylorandfrancis.com In some organisms, fructose-1,6-bisphosphate can inhibit the enzyme transaldolase, which is involved in the non-oxidative phase of the PPP. nih.gov
The table below details some of the key enzymes allosterically regulated by D-Fructose-1,6-diphosphate.
| Enzyme | Pathway | Effect of D-Fructose-1,6-diphosphate | Consequence of Regulation |
| Pyruvate Kinase | Glycolysis | Activation | Enhances the final step of glycolysis, ensuring efficient pyruvate production. youtube.comnih.gov |
| Phosphofructokinase-1 (PFK-1) | Glycolysis | Weak Inhibition (at high concentrations) | A form of feedback to modulate the rate of its own synthesis. researchgate.net |
| Fructose-1,6-bisphosphatase-1 (FBPase-1) | Gluconeogenesis | Inhibition (in some contexts) | Prevents futile cycling with glycolysis. nih.gov |
| NAD+-dependent L-(+)-lactate dehydrogenase | Fermentation | Activation | Can influence the fate of pyruvate under anaerobic conditions. abcam.com |
| Acetate (B1210297) Kinase | Bacterial Metabolism | Inhibition | Modulates acetate metabolism in certain bacteria. abcam.com |
| Transaldolase | Pentose Phosphate Pathway | Inhibition (in E. coli) | Can alter the flow of intermediates in the non-oxidative PPP. nih.gov |
This interactive table summarizes the diverse regulatory roles of D-Fructose-1,6-diphosphate on various enzymes, illustrating its importance in coordinating cellular metabolism.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGYGVWRKECFJ-ARQDHWQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
488-69-7 (Parent) | |
| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048347 | |
| Record name | D-Fructose-1,6-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fructose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
94 mg/mL | |
| Record name | Fructose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34693-15-7, 34378-77-3, 488-69-7 | |
| Record name | β-D-Fructose 1,6-diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34693-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Fructose-1,6-diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-fructose 1,6-bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Fructose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001058 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
D Fructose 1,6 Diphosphate in Core Metabolic Pathways
Glycolysis and D-Fructose-1,6-Diphosphate Metabolism
D-fructose-1,6-diphosphate is a central molecule in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749). Its formation and subsequent cleavage are critical steps that control the flow of metabolites through this energy-yielding process.
D-Fructose-1,6-Diphosphate as a Key Glycolytic Intermediate
D-fructose-1,6-diphosphate (F-1,6-BP) is a doubly phosphorylated six-carbon sugar that serves as a key intermediate in glycolysis. researchgate.netbritannica.com Its formation is often considered the committed step of the pathway. Once F-1,6-BP is synthesized, the molecule is destined for cleavage into two three-carbon molecules, which will proceed through the remainder of glycolysis to generate ATP. wikipedia.org The reaction that produces F-1,6-BP is practically irreversible under physiological conditions, ensuring that the glycolytic pathway proceeds in the forward direction. britannica.comvaia.com This positions F-1,6-BP at a crucial control point, and the enzyme responsible for its formation is subject to intricate regulation. wikipedia.org
Enzymatic Formation from Fructose-6-Phosphate (B1210287) by Phosphofructokinase-1 (PFK-1)
The synthesis of D-fructose-1,6-diphosphate from fructose-6-phosphate (F6P) is catalyzed by the enzyme Phosphofructokinase-1 (PFK-1). vaia.comwikipedia.org This reaction involves the transfer of a phosphoryl group from an ATP molecule to the C1 position of F6P. proteopedia.org The reaction is as follows:
Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADP wikipedia.org
This step is a major rate-determining point for glycolysis and is tightly regulated. proteopedia.org Magnesium ions (Mg2+) are essential for this reaction, as the true substrate for the kinase is the ATP-Mg2+ complex. proteopedia.org
Allosteric Regulation of PFK-1 by Cellular Energy Status and Metabolites
PFK-1 is a highly regulated allosteric enzyme, allowing the cell to adjust the rate of glycolysis based on its energy needs. wikipedia.orgnih.gov Its activity is modulated by various activators and inhibitors.
Inhibition by ATP and Citrate: High levels of ATP act as an allosteric inhibitor of PFK-1. vaia.com When cellular energy is abundant, ATP binds to a regulatory site on the enzyme, separate from the catalytic site, decreasing the enzyme's affinity for its substrate, F6P. vaia.comwikipedia.org This feedback inhibition slows down glycolysis when energy is plentiful. wikipedia.org Citrate, an intermediate of the citric acid cycle, also inhibits PFK-1, signaling that the downstream metabolic pathways are saturated. vaia.com
Activation by AMP and Fructose-2,6-bisphosphate: Conversely, high concentrations of AMP, which signal a low energy state, allosterically activate PFK-1 by counteracting the inhibitory effect of ATP. wikipedia.org The most potent activator of PFK-1 in eukaryotes is fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.org F-2,6-BP increases PFK-1's affinity for F6P and reduces the inhibitory effect of ATP, thereby stimulating glycolysis when glucose is abundant. wikipedia.org
| Regulator | Effect on PFK-1 | Cellular Condition Signaled |
| ATP | Inhibition | High Energy Charge |
| Citrate | Inhibition | Abundant Biosynthetic Precursors |
| AMP | Activation | Low Energy Charge |
| Fructose-2,6-bisphosphate | Activation | High Glucose Availability |
Characterization of PFK-1 Isozymes and Tissue-Specific Expression
In mammals, PFK-1 exists as a tetramer composed of three distinct subunit types: muscle (M), liver (L), and platelet (P). wikipedia.orgnih.gov These subunits are encoded by different genes and can combine to form various isozymes (e.g., homotetramers like M4 or L4, and heterotetramers like M3L, M2L2, ML3). wikipedia.org The composition of these isozymes varies by tissue type, reflecting the specific metabolic needs of the organ. wikipedia.orgnih.gov
Muscle (PFK-M): Fast-contracting skeletal muscle, which relies on rapid glycolysis for energy, exclusively expresses the M-type subunit, forming PFK-M homotetramers. wikipedia.orgresearchgate.net This isoform exhibits high affinity for F6P. portlandpress.com
Liver (PFK-L): The liver and kidneys predominantly express the L-type subunit. wikipedia.org The PFK-L isoform has a lower affinity for F6P but is highly sensitive to allosteric regulation, which is crucial for the liver's role in maintaining blood glucose homeostasis. portlandpress.com
Platelet (PFK-P): The PFK-P isoform is expressed in various tissues, including cancer cells. researchgate.net It has a relatively low affinity for both F6P and ATP and is less sensitive to ATP inhibition, which can support high glycolytic rates regardless of the cell's energy charge. portlandpress.com
Erythrocytes (red blood cells) express both M and L subunits, resulting in a random assortment of five different isozymes (M4, M3L, M2L2, ML3, L4). wikipedia.org This tissue-specific expression and the differing kinetic properties of the isozymes contribute to the diverse rates of glycolysis and gluconeogenesis observed across different tissues. wikipedia.org
| Isozyme Subunit | Primary Tissue Expression | Key Kinetic/Regulatory Properties |
| PFK-M | Skeletal Muscle wikipedia.org | High affinity for F6P and ATP. portlandpress.com |
| PFK-L | Liver, Kidney wikipedia.org | Low affinity for F6P; highly regulated. portlandpress.com |
| PFK-P | Platelets, Brain, Cancer Cells wikipedia.orgresearchgate.net | Low affinity for F6P and ATP; less sensitive to ATP inhibition. portlandpress.com |
Cleavage of D-Fructose-1,6-Diphosphate by Fructose-1,6-Bisphosphate Aldolase (B8822740) (FBA)
Following its synthesis, D-fructose-1,6-diphosphate is cleaved by the enzyme Fructose-1,6-bisphosphate aldolase (FBA), also known simply as aldolase. wikipedia.org This reversible reaction splits the six-carbon F-1,6-BP into two distinct three-carbon triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.govacs.orgproteopedia.org
D-fructose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate
Although this reaction has a large positive standard free energy change (ΔG°′), making it unfavorable under standard conditions, it proceeds readily in the cell because the products are rapidly consumed by subsequent reactions in the glycolytic pathway. chegg.comyoutube.com
Aldolase Catalytic Mechanisms and Substrate Stereoselectivity
Aldolases are divided into two classes based on their catalytic mechanism. Class I aldolases, found in animals and plants, utilize a Schiff base intermediate. wikipedia.orgnih.gov Class II aldolases, found in fungi and bacteria, are metal-dependent enzymes. ebi.ac.uk
The Class I mechanism proceeds as follows:
The open-ring form of F-1,6-BP enters the active site. proteopedia.org
The ε-amino group of a catalytic lysine (B10760008) residue (Lys229 in human muscle aldolase) attacks the carbonyl carbon of the substrate. proteopedia.orgebi.ac.uknih.gov
This forms a protonated Schiff base intermediate. proteopedia.org The formation of this imine is key, as it acts as an electron sink to stabilize the carbanion intermediate formed during C-C bond cleavage. proteopedia.org
A general base, such as an aspartate residue (Asp33), facilitates the cleavage of the C3-C4 bond, releasing the first product, glyceraldehyde-3-phosphate. proteopedia.orgebi.ac.uk
This leaves an enamine intermediate covalently attached to the enzyme. youtube.com
The enamine is then tautomerized and protonated before the Schiff base is hydrolyzed, releasing the second product, dihydroxyacetone phosphate, and regenerating the free enzyme. proteopedia.org
Aldolase enzymes demonstrate remarkable stereoselectivity, controlling the configuration of the new stereogenic centers formed during the reverse (aldol condensation) reaction. acs.orgnih.gov Natural Fructose-1,6-bisphosphate aldolase is highly specific for producing F-1,6-BP with a specific stereochemistry from DHAP and G3P. nih.gov This high degree of stereocontrol is a hallmark of enzyme catalysis and has been exploited in synthetic organic chemistry. nih.govrsc.orgwhiterose.ac.uk Through directed evolution, scientists have even been able to alter the stereochemical course of aldolase reactions to produce unnatural diastereomers. nih.gov
Structural Classification and Mechanistic Distinctions of Aldolase Classes (Class I and Class II)
Fructose-1,6-bisphosphate aldolases (FBA), the enzymes that reversibly cleave fructose-1,6-bisphosphate, are categorized into two main classes based on their catalytic mechanism. researchgate.net These two classes, while catalyzing the same reaction, are evolutionarily and mechanistically distinct and share minimal sequence identity. wikipedia.orgnih.gov Both classes, however, typically feature a TIM barrel protein fold, characterized by an α/β domain, which contains the active site. wikipedia.org
Class I Aldolases: Found predominantly in animals, plants, and green algae, Class I aldolases operate through a Schiff base mechanism. researchgate.netacs.orgbu.edu The process involves the formation of a covalent intermediate between the enzyme and the substrate. A highly conserved lysine residue in the active site attacks the carbonyl carbon of dihydroxyacetone phosphate (DHAP), forming a protonated Schiff base. researchgate.netwikipedia.orgnih.gov This intermediate acts as an electron sink, facilitating the subsequent aldol (B89426) reaction or cleavage. Tyrosine residues also play a critical role by acting as stabilizing hydrogen acceptors in this mechanism. wikipedia.org The formation of the Schiff base is a defining characteristic of this class. nih.gov
Class II Aldolases: Primarily found in bacteria and fungi, Class II aldolases are metalloenzymes that require a divalent metal ion cofactor, typically Zn²⁺, for catalysis. researchgate.netwikipedia.orgresearchgate.net Instead of forming a covalent intermediate, the metal ion acts as a Lewis acid, polarizing the carbonyl group of the substrate. wikipedia.orgnih.govnih.gov This polarization increases the acidity of the adjacent carbon, facilitating the formation of a stabilized enolate intermediate necessary for the carbon-carbon bond cleavage or formation. nih.govlibretexts.orgebi.ac.uk Two histidine residues are often involved in binding the zinc cofactor. wikipedia.org
Table 1: Comparison of Class I and Class II Fructose-Bisphosphate Aldolases
| Feature | Class I Aldolase | Class II Aldolase |
|---|---|---|
| Catalytic Mechanism | Forms a protonated Schiff base intermediate. researchgate.netwikipedia.orgacs.org | Uses a divalent metal ion to polarize the substrate's carbonyl group. wikipedia.orgnih.govnih.gov |
| Key Active Site Residue | Conserved Lysine. researchgate.netbu.edu | Metal-coordinating residues (e.g., Histidine). wikipedia.org |
| Cofactor Requirement | None required. researchgate.net | Divalent metal ion (e.g., Zn²⁺, Co²⁺, Mg²⁺). nih.govnih.govebi.ac.uk |
| Organismal Distribution | Animals, plants, green algae. researchgate.netwikipedia.orgjournalssystem.com | Bacteria, fungi. researchgate.netwikipedia.orgresearchgate.net |
Research into Isozyme-Specific Activities and Organismal Distribution of FBA
Aldolase A: Primarily expressed in muscle and red blood cells, Aldolase A is considered the "glycolytic" isozyme. nih.gov It shows a high affinity for the glycolytic substrate fructose (B13574) 1,6-bisphosphate.
Aldolase B: Found mainly in the liver, kidney, and small intestine, Aldolase B is crucial for both glycolysis and gluconeogenesis. nih.gov It is unique in its ability to cleave both fructose 1,6-bisphosphate and fructose 1-phosphate with similar efficiency, the latter being a key step in dietary fructose metabolism. bu.edu
Aldolase C: This isozyme is predominantly located in the brain and other nervous tissues. nih.gov The structure of Aldolase C is very similar to that of A and B, and the subtle differences in its surface residues are thought to be responsible for its tissue-specific functions, which may include interactions with other proteins. nih.gov
The distribution of FBA classes and their isozymes is evolutionarily complex. While Class I aldolases are characteristic of higher organisms and Class II of bacteria and fungi, some bacteria and archaea also possess Class I enzymes. acs.orgjournalssystem.com In the plant kingdom, different FBA isozymes are found in the cytoplasm and chloroplasts, playing roles in glycolysis and the Calvin cycle, respectively. nih.gov
Table 2: Characteristics of Vertebrate Aldolase Isozymes
| Isozyme | Primary Tissue Distribution | Key Metabolic Role(s) | Substrate Preference |
|---|---|---|---|
| Aldolase A | Muscle, Red Blood Cells nih.gov | Glycolysis bu.edu | High affinity for Fructose 1,6-bisphosphate |
| Aldolase B | Liver, Kidney, Intestine nih.gov | Glycolysis, Gluconeogenesis, Fructose Metabolism bu.edu | Cleaves Fructose 1,6-bisphosphate and Fructose 1-phosphate |
| Aldolase C | Brain, Nervous Tissue nih.gov | Glycolysis in neural tissue | Intermediate between Aldolase A and B |
Gluconeogenesis and D-Fructose-1,6-Diphosphate Metabolism
In the anabolic pathway of gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors, the conversion of D-fructose-1,6-diphosphate is a critical control point. This step is not the simple reversal of the corresponding reaction in glycolysis.
Fructose-1,6-Bisphosphatase (FBPase) as a Rate-Limiting Enzyme in Gluconeogenesis
Fructose-1,6-bisphosphatase (FBPase) is the enzyme that catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. nih.govvaia.com This reaction is one of the key irreversible steps in gluconeogenesis. nih.gov FBPase is considered a rate-limiting enzyme because its activity is tightly regulated, effectively controlling the flow of substrates towards glucose synthesis. wikipedia.orgoup.com This regulation prevents a "futile cycle" where fructose-6-phosphate and fructose-1,6-bisphosphate are interconverted simultaneously, which would lead to a net consumption of ATP without any metabolic benefit. nih.gov Its strategic position allows it to control the entry of all three-carbon precursors (like lactate (B86563), pyruvate, and glycerol) into the final stages of glucose production. wikipedia.orgtaylorandfrancis.com
Enzymatic Hydrolysis of D-Fructose-1,6-Diphosphate by FBPase
The reaction catalyzed by FBPase is the dephosphorylation of D-fructose-1,6-diphosphate at the C1 position:
D-fructose 1,6-bisphosphate + H₂O → D-fructose 6-phosphate + Pi wikipedia.org
This hydrolysis reaction is exergonic and essentially irreversible under physiological conditions. The catalysis is dependent on the presence of divalent metal ions, with Mg²⁺ and Mn²⁺ being the preferred cofactors. wikipedia.org The mechanism involves the metal ions coordinating with the substrate and a nucleophilic water molecule. One proposed mechanism suggests that a hydroxide (B78521) ion, generated via the action of active site residues like Asp74 and Glu98, attacks the phosphorus atom of the 1-phosphate group, leading to its cleavage. ebi.ac.ukresearchgate.net
Allosteric and Competitive Regulatory Mechanisms of FBPase Activity
FBPase is a highly regulated allosteric enzyme. mdpi.com Its activity is modulated by several cellular metabolites that signal the energy status of the cell. This regulation ensures that gluconeogenesis is active when energy is plentiful and biosynthetic precursors are available, and inactive when the cell requires energy via glycolysis. The binding of allosteric inhibitors induces a significant conformational change in the enzyme's tetrameric structure, shifting it from an active "R" (relaxed) state to a less active "T" (tense) state. nih.govresearchgate.net
Impact of AMP and Fructose-2,6-Bisphosphate on FBPase Kinetics
Two of the most significant physiological inhibitors of FBPase are adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (Fru-2,6-P₂).
AMP: AMP is a key indicator of a low cellular energy state. It acts as a potent allosteric inhibitor of FBPase. nih.govoup.com AMP binds to a distinct allosteric site, approximately 28 Å away from the active site. nih.gov This binding event triggers a large conformational change, reducing the enzyme's affinity for its substrate and stabilizing the inactive T-state. nih.govnih.gov
Fructose-2,6-Bisphosphate (Fru-2,6-P₂): Fru-2,6-P₂ is a powerful allosteric regulator whose levels are controlled by hormones like insulin (B600854) and glucagon (B607659). wikipedia.org It acts as a competitive inhibitor of FBPase, binding to the active site and sterically hindering the access of the substrate, fructose-1,6-bisphosphate. nih.gov It also enhances the inhibitory effect of AMP. nih.gov The presence of Fru-2,6-P₂ causes the enzyme's substrate-velocity curve to shift from a hyperbolic (Michaelis-Menten) shape to a sigmoidal one, indicating a decrease in enzyme affinity for its substrate. nih.govnih.gov
Table 3: Key Regulators of Fructose-1,6-Bisphosphatase (FBPase) Activity
| Regulator | Type of Regulation | Effect on FBPase Activity | Cellular Condition Signaled |
|---|---|---|---|
| AMP | Allosteric Inhibition nih.govmdpi.com | Potent inhibitor | Low energy charge |
| Fructose-2,6-Bisphosphate | Competitive Inhibition nih.gov / Allosteric Inhibition wikipedia.org | Potent inhibitor; increases sigmoidicity nih.gov | High insulin/glucagon ratio (Fed state) |
| ATP | Activation mdpi.com | Stimulator | High energy charge |
| Mg²⁺/Mn²⁺ | Cofactor | Required for catalysis wikipedia.org | N/A (Required for function) |
Structural and Dynamic Insights into FBPase Allosteric Transitions and Information Transmission
Fructose-1,6-bisphosphatase (FBPase), the enzyme responsible for hydrolyzing D-fructose-1,6-diphosphate to fructose-6-phosphate, is a key regulatory point in gluconeogenesis. Its activity is tightly controlled through allosteric mechanisms, which involve conformational changes that transmit information from regulatory sites to the active site.
Crystal structures of FBPase, both with and without the allosteric inhibitor AMP, have provided significant insights into these transitions. nih.gov The enzyme exists as a tetramer and can adopt distinct quaternary conformations, primarily the active R-state and the inactive T-state. plos.org The binding of AMP induces a significant conformational change, causing a transition from the R-state to the T-state. researchgate.net This transition involves a substantial rotation of one pair of subunits relative to the other. researchgate.net
A critical element in this allosteric communication is a dynamic loop within the active site (residues 52-72). plos.org In the active R-state, this loop can switch between an "engaged" and a "disordered" conformation. researchgate.net The engaged state is stabilized by the presence of divalent metal ions like Mg²⁺ or Mn²⁺ and the substrate, D-fructose-1,6-diphosphate, and is essential for catalysis. researchgate.net When AMP binds, it promotes the T-state, which in turn stabilizes a "disengaged," inactive conformation of this loop, rendering the enzyme less active. researchgate.net
Molecular dynamics simulations and site-directed mutagenesis studies have further elucidated the pathways of information transmission within the FBPase protein. nih.gov These studies have identified key amino acid residues at the subunit interfaces and within the AMP binding site that are crucial for mediating the conformational changes upon ligand binding. nih.govplos.org For instance, mutations in the AMP binding site can abolish the cooperative response to this inhibitor. nih.gov These structural and dynamic changes ensure that the catalytic activity of FBPase is exquisitely sensitive to the cell's energy status, as signaled by the concentration of AMP. nih.govplos.orgresearchgate.net
Post-Translational Modifications of FBPase and their Regulatory Consequences (e.g., Phosphorylation)
Beyond allosteric regulation, the activity of Fructose-1,6-bisphosphatase (FBPase) is also modulated by post-translational modifications (PTMs), which can significantly alter the enzyme's kinetic properties and regulatory responses. These modifications provide an additional layer of control, allowing for fine-tuning of gluconeogenesis in response to various physiological conditions.
One of the key PTMs regulating FBPase is phosphorylation. For instance, in the red-eared slider turtle, an animal known for its ability to survive long periods without oxygen (anoxia), FBPase undergoes increased threonine phosphorylation during anoxic conditions. nih.govmdpi.com This phosphorylation is associated with a significant decrease in the enzyme's maximal activity (Vmax) and a reduced affinity for its substrate, D-fructose-1,6-diphosphate. nih.govmdpi.com These changes ultimately lead to the suppression of FBPase activity and the inhibition of gluconeogenesis, a crucial adaptation for conserving energy during periods of oxygen deprivation. nih.govmdpi.com
In addition to phosphorylation, other PTMs such as ubiquitination and SUMOylation have been identified on FBPase. nih.gov While the specific consequences of these modifications on turtle FBPase are still under investigation, they are known to be important regulators of enzyme activity, protein-protein interactions, and protein stability in other contexts. nih.gov These findings highlight the multifaceted nature of FBPase regulation, where PTMs work in concert with allosteric effectors to control metabolic flux through gluconeogenesis.
Characterization of Bifunctional FBP Aldolase/Phosphatase (FBA/P) in Archaea and other Organisms
In contrast to the separate enzymes for aldol condensation and dephosphorylation found in many organisms, most archaea and some deeply branching bacteria possess a remarkable bifunctional enzyme known as fructose-1,6-bisphosphate (FBP) aldolase/phosphatase (FBA/P). researchgate.netresearchgate.net This single enzyme catalyzes two distinct and sequential reactions in the gluconeogenic pathway. researchgate.netnih.gov
First, it performs a reversible aldol condensation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GA3P) to form FBP. researchgate.netnih.gov Subsequently, it catalyzes the irreversible dephosphorylation of FBP to produce fructose-6-phosphate (F6P) and inorganic phosphate. researchgate.netnih.gov This bifunctionality is achieved within a single catalytic domain, a departure from the more common scenario where bifunctional enzymes have two separate catalytic domains. researchgate.netnih.gov
Structural studies have revealed the fascinating molecular mechanism behind this dual activity. The enzyme undergoes a dramatic, substrate-induced conformational change in its active site. researchgate.netnih.gov This "metamorphosis" of the active-site architecture allows it to perform two chemically distinct reactions. researchgate.netnih.gov For the aldolase reaction, a critical lysine residue forms a Schiff base with DHAP. nih.gov Following the condensation, the active site remodels itself to facilitate the hydrolysis of the phosphate group from FBP. researchgate.net This structural flexibility is crucial for the enzyme's dual catalytic function. researchgate.net The FBA/P from various archaea, such as Thermococcus kodakarensis and Sulfolobus tokodaii, has been characterized, highlighting its thermostable nature, which is advantageous for these organisms living in extreme environments. researchgate.netuniprot.org
| Characteristic | Description | References |
|---|---|---|
| Function | Catalyzes both the aldol condensation of DHAP and GA3P to FBP, and the dephosphorylation of FBP to F6P. | researchgate.netnih.govuniprot.orguniprot.org |
| Organisms | Found in most archaea and some deeply branching bacteria. | researchgate.net |
| Structure | Consists of a single catalytic domain that undergoes conformational changes. | researchgate.netnih.gov |
| Mechanism | Active-site metamorphosis allows for two distinct chemical reactions. | researchgate.netnih.gov |
Interplay between Glycolysis and Gluconeogenesis via the D-Fructose-1,6-Diphosphate Cycle
The interconversion of fructose-6-phosphate and D-fructose-1,6-diphosphate represents a critical regulatory node in central metabolism. This conversion is catalyzed by phosphofructokinase-1 (PFK-1) in the glycolytic direction and fructose-1,6-bisphosphatase (FBPase) in the gluconeogenic direction. The simultaneous operation of these two opposing reactions constitutes a "futile cycle," which, far from being wasteful, plays a crucial role in metabolic control.
Analysis of Futile Cycling and its Impact on Metabolic Flux Control
A futile cycle occurs when two opposing metabolic pathways run simultaneously, resulting in the net consumption of ATP. researchgate.net In the context of D-fructose-1,6-diphosphate, the cycle involves the phosphorylation of fructose-6-phosphate to D-fructose-1,6-diphosphate by PFK-1, followed by the dephosphorylation of D-fructose-1,6-diphosphate back to fructose-6-phosphate by FBPase. biologists.com Each turn of this cycle results in the net hydrolysis of one ATP molecule. biologists.com
While seemingly inefficient, this cycling provides a mechanism for sensitive regulation of metabolic flux. researchgate.net By expending energy, the futile cycle can shift the effective equilibrium of the reactions, allowing for a much greater and more rapid response to changes in the concentrations of allosteric effectors. researchgate.net This enhanced sensitivity is crucial for maintaining metabolic homeostasis. The rate of futile cycling can be influenced by various factors, and it is believed to be a key regulatory mechanism in metabolism. researchgate.net In some organisms, such as bumblebees, it has been hypothesized that this cycle could contribute to thermogenesis, although the significance of this role is still debated. biologists.com Studies in Escherichia coli have shown that under certain growth conditions, the extent of this futile cycling can be limited. nih.gov
Coordinated Regulation of PFK-1 and FBPase Activities in Metabolic Homeostasis
The activities of phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase (FBPase) are reciprocally and tightly regulated to prevent wasteful, uncontrolled futile cycling and to ensure that the direction of metabolic flux (either glycolysis or gluconeogenesis) meets the cell's needs. nih.govresearchgate.net This coordinated regulation is achieved through a combination of allosteric effectors and hormonal control.
A key allosteric regulator is fructose-2,6-bisphosphate (F2,6BP), which is a potent activator of PFK-1 and an inhibitor of FBPase. nih.govyoutube.com The levels of F2,6BP are controlled by a bifunctional enzyme, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). nih.govnih.gov Hormones like insulin and glucagon regulate the activity of this bifunctional enzyme, thereby controlling the concentration of F2,6BP and, consequently, the relative activities of PFK-1 and FBPase. youtube.com
Other allosteric effectors also play a crucial role. ATP, a sign of high energy charge, inhibits PFK-1, while AMP, an indicator of low energy, activates PFK-1 and inhibits FBPase. youtube.com Citrate, an intermediate of the citric acid cycle, also inhibits PFK-1, signaling that the cell's energy and biosynthetic needs are being met. youtube.com This intricate network of regulation ensures that glycolysis and gluconeogenesis are not highly active at the same time, allowing the cell to efficiently manage its energy resources and maintain metabolic balance. nih.gov
| Regulator | Effect on PFK-1 | Effect on FBPase | References |
|---|---|---|---|
| Fructose-2,6-bisphosphate | Activation | Inhibition | nih.govyoutube.com |
| ATP | Inhibition | - | youtube.com |
| AMP | Activation | Inhibition | youtube.com |
| Citrate | Inhibition | - | youtube.com |
Linkages of D-Fructose-1,6-Diphosphate to Other Metabolic Pathways
D-fructose-1,6-diphosphate (FBP) is not only a central intermediate in glycolysis and gluconeogenesis but also serves as a key signaling molecule that influences other metabolic pathways. rug.nl Its intracellular concentration can correlate with the glycolytic flux, allowing it to act as a flux-signaling metabolite. rug.nl
FBP has been shown to modulate the activity of enzymes in various other metabolic processes, including amino acid synthesis, nucleotide synthesis, and lipid metabolism. rug.nl For example, FBP generally has an activating effect on several enzymes involved in lipid metabolism. rug.nl In contrast, it tends to inhibit the activity of different enzymes responsible for nucleotide synthesis. rug.nl
Furthermore, FBP can influence gene expression by modulating the activity of transcription factors. rug.nl In E. coli, the transcription factor 'catabolite repressor activator' (Cra) is thought to be regulated by FBP. rug.nl Cra controls the transcription of numerous operons related to carbon and energy metabolism. rug.nl
The metabolism of fructose itself provides a direct link to the glycolytic pathway at the level of FBP. In the liver, fructose is phosphorylated to fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. youtube.com Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). youtube.com Both DHAP and G3P are intermediates of glycolysis, effectively bypassing the main regulatory step catalyzed by PFK-1. youtube.com This can lead to a rapid influx of substrates into the lower part of glycolysis and other connected pathways. nih.gov
Additionally, FBP has been implicated in the chelation of iron, potentially acting as an antioxidant by preventing the formation of reactive oxygen species. wikipedia.org
Integration with the Pentose (B10789219) Phosphate Pathway and Production of Related Metabolites
D-fructose-1,6-diphosphate, an intermediate of glycolysis, plays a significant regulatory role in its parallel metabolic route, the Pentose Phosphate Pathway (PPP). The PPP is a crucial pathway for generating NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress, and for producing pentose sugars for nucleotide synthesis. researchgate.netwikipedia.org The integration between glycolysis and the PPP is mediated by shared intermediates, including fructose-6-phosphate and glyceraldehyde-3-phosphate. reactome.orgresearchgate.net
The accumulation of D-fructose-1,6-diphosphate can potently shunt glucose-6-phosphate into the PPP. researchgate.net This redirection occurs as high levels of fructose-1,6-bisphosphate act as a feedback signal, modulating enzymatic activities at the branch point between the two pathways. researchgate.net Specifically, research in Escherichia coli has shown that fructose-1,6-bisphosphate can inhibit the enzyme transaldolase. nih.gov Transaldolase is a key enzyme in the non-oxidative phase of the PPP, catalyzing the transfer of a three-carbon unit. nih.gov This inhibition can lead to an accumulation of upstream PPP intermediates, such as ribose-5-phosphate, which is vital for anabolic reactions like nucleotide and nucleic acid synthesis. wikipedia.orgnih.gov
The primary products of the PPP that are influenced by this integration include:
NADPH: Generated in the oxidative phase of the PPP, NADPH provides the reducing power for biosynthetic reactions, such as fatty acid synthesis, and for the regeneration of glutathione (B108866) to combat oxidative damage. researchgate.netwikipedia.org
Ribose-5-phosphate (R5P): A direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). wikipedia.org
Erythrose-4-phosphate (E4P): Produced during the non-oxidative phase, E4P is a critical precursor for the biosynthesis of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. wikipedia.org
Table 1: Key Metabolites of the Pentose Phosphate Pathway Linked to Fructose-1,6-Diphosphate Integration
| Metabolite | Abbreviation | Role | Connection to Fructose-1,6-Diphosphate |
|---|---|---|---|
| Nicotinamide Adenine Dinucleotide Phosphate (reduced) | NADPH | Provides reducing equivalents for biosynthesis and antioxidant defense. wikipedia.org | Production is stimulated when F-1,6-BP shunts glucose-6-phosphate into the PPP. researchgate.net |
| Ribose-5-Phosphate | R5P | Precursor for nucleotide and nucleic acid synthesis. wikipedia.org | Its concentration can be elevated by F-1,6-BP-mediated inhibition of transaldolase. nih.gov |
| Erythrose-4-Phosphate | E4P | Precursor for aromatic amino acid synthesis. wikipedia.org | Formed in the non-oxidative PPP, which is interconnected with glycolysis via F-1,6-BP downstream products. wikipedia.orgresearchgate.net |
Involvement in the Calvin-Benson Cycle
In photosynthetic organisms, D-fructose-1,6-diphosphate is a central intermediate in the Calvin-Benson Cycle (also known as the reductive pentose phosphate pathway), the metabolic pathway responsible for converting atmospheric carbon dioxide into carbohydrates. conductscience.comwikipedia.org This cycle occurs in the stroma of chloroplasts and utilizes the ATP and NADPH produced during the light-dependent reactions of photosynthesis. wikipedia.orgbyjus.com
The Calvin-Benson cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. wikipedia.orglibretexts.org D-fructose-1,6-diphosphate is formed during the reduction and regeneration phases. libretexts.orgquizlet.com Its synthesis is catalyzed by the enzyme aldolase, which combines two triose phosphate molecules—glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). wikipedia.orglibretexts.org This reaction is essentially the reverse of the corresponding step in glycolysis. libretexts.org
Following its formation, D-fructose-1,6-diphosphate is irreversibly dephosphorylated by the enzyme fructose-1,6-bisphosphatase (FBPase) to yield fructose-6-phosphate and inorganic phosphate. conductscience.comlibretexts.org This step is a key regulatory point and is considered one of the rate-limiting steps of the cycle. libretexts.org The enzyme FBPase requires a metal ion cofactor, typically magnesium (Mg²⁺), for its catalytic activity. wikipedia.org The resulting fructose-6-phosphate can then be converted into glucose, used to regenerate the initial CO₂ acceptor molecule (ribulose-1,5-bisphosphate), or diverted to synthesize other essential carbohydrates like starch and sucrose (B13894). conductscience.comwikipedia.org
Table 2: Role of D-Fructose-1,6-Diphosphate in the Calvin-Benson Cycle
| Cycle Phase | Key Reaction Involving F-1,6-DP | Enzyme | Significance |
|---|---|---|---|
| Reduction/Regeneration | Glyceraldehyde-3-phosphate (G3P) + Dihydroxyacetone phosphate (DHAP) → D-fructose-1,6-diphosphate | Aldolase | Condenses three-carbon units to form a six-carbon sugar phosphate, linking the reduction phase to the regeneration of the CO₂ acceptor. wikipedia.orglibretexts.org |
| Regeneration | D-fructose-1,6-diphosphate + H₂O → D-fructose-6-phosphate + Pi | Fructose-1,6-bisphosphatase (FBPase) | An irreversible, rate-limiting step that drives the cycle forward and produces a precursor for glucose synthesis and RuBP regeneration. conductscience.comlibretexts.orgwikipedia.org |
Precursor Roles in Biosynthetic Routes via Downstream Intermediates
D-fructose-1,6-diphosphate is a pivotal metabolic node, and its downstream catabolic products serve as fundamental building blocks for a wide array of biosynthetic pathways. The cleavage of D-fructose-1,6-diphosphate by the enzyme aldolase yields two crucial three-carbon intermediates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). researchgate.netnih.gov These compounds are not only central to energy metabolism but are also precursors for numerous fine chemicals and essential biomolecules. researchgate.netnih.gov
The primary biosynthetic roles stemming from these downstream intermediates include:
Carbohydrate Synthesis: In plants, surplus G3P generated during the Calvin cycle is exported from the chloroplast and serves as the starting point for synthesizing sucrose (for transport) and starch (for storage). wikipedia.org Two molecules of G3P can be combined to form one molecule of glucose. byjus.com
Lipid Synthesis: Dihydroxyacetone phosphate (DHAP) can be reduced to glycerol-3-phosphate, which forms the backbone of triglycerides (fats) and glycerophospholipids, the primary components of cellular membranes.
Amino Acid Synthesis: The glycolytic pathway, which proceeds from G3P, produces intermediates such as 3-phosphoglycerate (B1209933) and phosphoenolpyruvate (B93156), which are precursors for the synthesis of amino acids including serine, glycine, cysteine, and the aromatic amino acids.
Specialized Metabolite Synthesis: The intermediates derived from D-fructose-1,6-diphosphate contribute to more specialized pathways. For instance, fructose-6-phosphate, formed from the dephosphorylation of fructose-1,6-diphosphate, is a substrate for fructose-6-phosphate aldolase (FSA). This enzyme can be used in chemo-enzymatic processes to synthesize precursors for iminosugars like D-fagomine. plos.org
Table 3: Biosynthetic Products Derived from Downstream Intermediates of D-Fructose-1,6-Diphosphate
| Downstream Intermediate | Precursor for | Example of Final Product(s) | Metabolic Context |
|---|---|---|---|
| Glyceraldehyde-3-Phosphate (G3P) | Glucose, Amino Acids | Starch, Sucrose, Serine, Glycine | Photosynthesis, Glycolysis wikipedia.orgnih.gov |
| Dihydroxyacetone Phosphate (DHAP) | Glycerol (B35011) backbone | Triglycerides, Phospholipids | Glycolysis, Lipid Synthesis |
| Fructose-6-Phosphate | Iminosugar precursors | D-fagomine | Chemo-enzymatic synthesis plos.org |
D Fructose 1,6 Diphosphate As a Biochemical Regulator and Signaling Molecule
Allosteric Activation of Key Metabolic Enzymes by D-Fructose-1,6-Diphosphate
FDP serves as a potent allosteric activator for several enzymes, ensuring the smooth progression of glycolysis and related pathways. This feed-forward activation mechanism ensures that an accumulation of an early glycolytic intermediate stimulates the later steps of the pathway, thereby preventing a metabolic bottleneck and efficiently producing ATP. youtube.comyoutube.com
Pyruvate (B1213749) kinase (PK) catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. nih.govresearchgate.net The allosteric activation of PK by FDP is a textbook example of feed-forward regulation in metabolism. youtube.com This activation is crucial for coordinating the rate of the upper and lower phases of glycolysis. youtube.com When upstream glycolytic activity increases, the resulting rise in FDP concentration signals PK to increase its activity, thereby pulling the pathway forward. nih.govresearchgate.net
The allosteric binding site for FDP on pyruvate kinase is distinct from the active site, located approximately 40 Å away within the C-terminal regulatory domain (C-domain). nih.govresearchgate.netnih.gov This site was first identified in the crystal structure of yeast pyruvate kinase. nih.govresearchgate.net Structural studies have revealed that the binding pocket is formed by several loops, including a phosphate-binding loop and an effector loop. nih.gov The binding of FDP is primarily ionic, involving interactions between the phosphate (B84403) groups of FDP and specific residues within the binding site. nih.govnih.gov For instance, in human liver pyruvate kinase (hL-PYK), the 1'-phosphate of FDP interacts with Arg501. nih.gov While a single phosphate group is necessary to elicit an allosteric response, the presence of the second phosphate on FDP is crucial for tight binding and effector specificity. nih.gov The specific conformation of the fructose (B13574) ring also plays a role in ensuring the correct positioning of the phosphate groups for optimal binding. nih.gov
The binding of FDP to its allosteric site triggers a significant conformational change in the enzyme, transitioning it from an inactive or low-activity state (T-state) to a highly active state (R-state). nih.govresearchgate.net This activation mechanism involves substantial domain motions. researchgate.net FDP binding induces a destabilization of an α-helix that bridges the allosteric and active sites within the same monomer. nih.gov This destabilization leads to increased flexibility in the (β/α)8-barrel domain and the active site loops that are responsible for substrate binding, ultimately enhancing the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP). nih.govnih.gov This process is also described as a "metal relay," where the allosteric signal is transmitted from the FDP binding site to the active site, influencing the coordination of catalytic metal ions and thereby increasing the enzyme's catalytic efficiency. nih.govresearchgate.net
Mammals express four different isozymes of pyruvate kinase (M1, M2, L, and R), which exhibit distinct regulatory properties. nih.govresearchgate.netoup.com The M1 and M2 isozymes are produced from the same gene through alternative splicing, while the L and R types are produced from a separate gene. researchgate.net This isozyme diversity allows for tissue-specific metabolic regulation.
The allosteric activation by FDP is a key feature that distinguishes these isozymes. The M1-PK isozyme, found in muscle and brain, has a high affinity for its substrate PEP and is not allosterically activated by FDP. researchgate.net In contrast, the M2-PK isozyme, typically expressed in fetal tissues and tumor cells, displays lower activity and is strongly activated by FDP. nih.govresearchgate.netnih.gov The L-PK (liver) and R-PK (red blood cell) isozymes are also allosterically regulated by FDP. oup.com The structural basis for this difference lies in the amino acid sequence of the FDP-binding site, which is affected by the alternative splicing that generates the M1 and M2 isoforms. nih.govresearchgate.net For example, the presence of a lysine (B10760008) residue in the FDP-binding site of PKM2 facilitates the binding of the negatively charged FDP, whereas a negatively charged glutamate (B1630785) at the same position in PKM1 inhibits FDP binding. researchgate.net
Table 1: Isozyme-Specific Regulation of Pyruvate Kinase by FDP
| Isozyme | Tissue Expression | Allosteric Regulation by FDP | Key Characteristics |
| M1-PK | Skeletal muscle, heart, brain oup.com | No researchgate.net | Constitutively active, high affinity for PEP. |
| M2-PK | Fetal tissues, tumor cells oup.com | Yes (Activator) nih.govresearchgate.net | Exists as a less active dimer or a highly active tetramer; FDP promotes the tetrameric state. |
| L-PK | Liver oup.com | Yes (Activator) oup.com | Also regulated by phosphorylation in response to hormonal signals. |
| R-PK | Red Blood Cells oup.com | Yes (Activator) nih.gov | Essential for erythrocyte glycolysis and energy production. |
Beyond pyruvate kinase, FDP also allosterically activates other enzymes. One notable example is the NAD+-dependent L-(+)-lactate dehydrogenase (nLDH) from certain bacteria, such as Butyrivibrio fibrisolvens and Lactococcus lactis. nih.govnih.gov This enzyme is crucial for fermentation, where it catalyzes the reduction of pyruvate to lactate (B86563). nih.govebi.ac.uk FDP activation ensures that when glycolysis is active, the cell can efficiently regenerate NAD+ from NADH, a process necessary to sustain glycolytic flux under anaerobic conditions. nih.govyoutube.com
FDP has also been shown to influence the activity of Glycerol (B35011) kinase from Escherichia coli. However, in this case, FDP acts as an allosteric inhibitor, not an activator. nih.govnih.gov This inhibition is a key mechanism by which glucose metabolism controls glycerol utilization. nih.gov FDP binding shifts the enzyme's equilibrium from a dimeric form to a tetrameric form, which is required for the inhibitory effect. nih.gov
Activation of Pyruvate Kinase (PK) by D-Fructose-1,6-Diphosphate
Inhibitory Effects of D-Fructose-1,6-Diphosphate on Enzyme Activities (e.g., Hexokinases, Acetate (B1210297) kinase)
In addition to its activating roles, FDP can also exert inhibitory effects on certain enzymes, contributing to the fine-tuning of metabolic pathways.
The regulation of Hexokinases , the enzymes that catalyze the first step of glycolysis (the phosphorylation of glucose), by fructose bisphosphates is complex. Early reports suggested that fructose 2,6-bisphosphate, a related signaling molecule, could inhibit hexokinase in the presence of a cytosolic protein factor. nih.gov However, subsequent research indicated that this apparent inhibition was an artifact of the coupled spectrophotometric assay used. nih.gov The activation of phosphofructokinase-1 by the bisphosphate would lead to a rapid consumption of the product of the hexokinase reaction (glucose-6-phosphate), making it appear as if hexokinase itself was inhibited. nih.gov Therefore, a direct inhibitory effect of D-fructose-1,6-diphosphate on hexokinases is not well-established.
FDP is known to be an inhibitor of Acetate kinase . This enzyme is involved in the production of ATP from acetyl-phosphate, a pathway that can be active in certain bacteria. The inhibition of acetate kinase by FDP provides a mechanism to prioritize the use of glucose through glycolysis when it is available, preventing the simultaneous catabolism of acetate.
Role in Transcriptional Regulation of Metabolic Genes
D-Fructose-1,6-diphosphate (FBP), a central intermediate in glycolysis, has emerged as a critical signaling molecule that directly influences the expression of genes central to carbon metabolism. Its intracellular concentration acts as a barometer for glycolytic flux, allowing cells to adjust their transcriptional programs in response to nutrient availability. This regulation is achieved through direct interaction with transcriptional repressors and by modulating widespread phenomena such as carbon catabolite repression.
D-Fructose-1,6-Diphosphate Interaction with Glycolytic Genes Repressors (e.g., CggR)
In the bacterium Bacillus subtilis, the transcription factor CggR (Central glycolytic genes Repressor) controls the expression of the central glycolytic genes. nih.gov D-Fructose-1,6-diphosphate plays a dual role as both an inducer and a structural cofactor for CggR. nih.govnih.govmdpi.complos.org This interaction is characterized by two distinct binding events.
FBP binds to a high-affinity site on the CggR protein with a dissociation constant (Kd) of approximately 6 μM. nih.govmdpi.com This initial binding induces a conformational change that stabilizes the CggR dimeric structure but does not, by itself, cause the repressor to detach from its DNA operator site. nih.govnih.gov The primary inductive role of FBP occurs through its binding to a separate, low-affinity site (Kd > 100 μM). nih.govnih.govmdpi.com When intracellular FBP concentrations rise significantly, reflecting high glycolytic activity, this low-affinity binding triggers the release of the CggR repressor from the DNA, thereby de-repressing the transcription of glycolytic genes. nih.govnih.govnih.gov This mechanism allows the cell to precisely upregulate the machinery for glycolysis when its substrate is abundant.
Modulation of Carbon Catabolite Repression by D-Fructose-1,6-Diphosphate
Carbon catabolite repression (CCR) is a global regulatory mechanism that allows bacteria to preferentially metabolize favored carbon sources like glucose over less-favored ones. In B. subtilis, this process is primarily mediated by the catabolite control protein A (CcpA). D-Fructose-1,6-diphosphate is a crucial metabolic signal for CCR. mdpi.com
The concentration of FBP within B. subtilis changes dramatically based on the available carbon source, being approximately 14 times higher when the cells are grown in the presence of glucose compared to malate. mdpi.com FBP, along with glucose-6-phosphate, functions as a corepressor, stimulating the specific binding of the CcpA-P-Ser-HPr complex to its DNA operator sites (catabolite responsive elements, cre). researchgate.net This action represses the genes required for the utilization of secondary carbon sources. Therefore, FBP serves as a key molecular integration point, linking the specific regulation of glycolytic genes via CggR with the global metabolic hierarchy controlled by CcpA. mdpi.com
Emerging Non-Canonical and Signaling Functions of D-Fructose-1,6-Diphosphate
Beyond its established role as a glycolytic intermediate and transcriptional regulator, D-Fructose-1,6-diphosphate is increasingly recognized for its non-canonical functions as a signaling molecule and a direct enzymatic cofactor. These emerging roles highlight its deep integration into cellular regulation, extending to enzyme activation, energy sensing pathways, and hormone signaling in various organisms.
Role as a Phosphate Donor for Enzyme Activation (e.g., Phosphoglycerate Mutase 1)
Recent research has unveiled a novel chemical signaling role for FBP as a direct phosphate donor for the activation of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1). PGAM1 catalyzes the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG), a critical step in glycolysis. In a unique intra-pathway feedback mechanism, FBP can directly phosphorylate and activate PGAM1.
This activation occurs when FBP donates one of its phosphate groups (from either the C1 or C6 position) to the catalytic histidine residue (His11) within the active site of PGAM1. This process forms a 3-phosphate histidine (3-pHis) modification, which activates the enzyme. This function provides a direct link between the upper and lower stages of glycolysis, ensuring that the pathway can proceed efficiently to support both energy production and biosynthetic processes.
Regulatory Interactions with Protein Kinases (e.g., AMP-activated protein kinase)
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. While classically activated by increases in AMP/ATP and ADP/ATP ratios, an alternative, AMP-independent activation mechanism has been identified that is directly regulated by FBP levels. This pathway allows cells to sense glucose availability by monitoring the concentration of FBP.
The mechanism involves the glycolytic enzyme aldolase (B8822740). In the presence of high glucose, FBP levels are elevated, and FBP binds to aldolase. However, during glucose deprivation, FBP levels fall. When unoccupied by FBP, aldolase promotes the assembly of a lysosomal complex that includes v-ATPase, ragulator, axin, liver kinase B1 (LKB1), and AMPK. The formation of this complex is required for the activation of AMPK by its upstream kinase, LKB1. The subsequent addition of FBP can disrupt this complex, specifically the association of axin and LKB1 with the lysosomal components, thereby inhibiting AMPK activation. This establishes aldolase as a sensor of FBP and, by extension, glucose availability, which directly modulates the master energy regulator AMPK.
Investigation of Non-Catalytic Regulatory Functions of FBPase Isozymes (e.g., FINS1 in plants)
In plants, isozymes of Fructose-1,6-bisphosphatase (FBPase), the enzyme that hydrolyzes FBP, have been found to possess regulatory functions that are separate from their catalytic activity. In Arabidopsis thaliana, the cytosolic FBPase isozyme FRUCTOSE INSENSITIVE1 (FINS1) plays a crucial role in a fructose-specific signaling pathway. nih.gov
Remarkably, the regulatory function of FINS1 in mediating fructose signaling is independent of its catalytic activity in sucrose (B13894) biosynthesis. nih.gov This was demonstrated by showing that a catalytically inactive version of the FINS1 protein could still restore fructose sensitivity in a fins1 mutant plant. nih.gov This non-canonical function of FINS1 is involved in fructose-induced seedling developmental arrest and interacts with plant stress hormone signaling pathways, including those for abscisic acid (ABA) and ethylene. nih.gov FINS1-dependent fructose signaling appears to act downstream of ABA synthesis, highlighting a complex interplay between nutrient sensing and hormone regulation that governs plant growth and development. nih.gov This discovery reveals that an ancient metabolic enzyme has been repurposed to act as a signaling hub, decoupling its regulatory role from its metabolic one.
Broader Cellular Signaling Network Interactions (e.g., EGFR, Ras, HMGB1)
D-fructose-1,6-diphosphate (F-1,6-BP) extends its regulatory influence beyond core metabolic pathways, intersecting with critical cellular signaling networks that govern cell proliferation, survival, and stress responses. Emerging research has identified F-1,6-BP as a signaling molecule that can directly interact with and modulate the activity of key proteins within these cascades, including the Epidermal Growth Factor Receptor (EGFR), Ras proto-oncogene, and High Mobility Group Box 1 (HMGB1) protein.
Interaction with EGFR Signaling:
Constitutive activation of the Epidermal Growth Factor Receptor (EGFR) is a common feature in various cancers, such as non-small cell lung cancer (NSCLC). nih.gov This activation drives glucose metabolism to support tumor growth. nih.gov While the direct binding of F-1,6-BP to EGFR itself is not fully elucidated, the glycolytic pathway, in which F-1,6-BP is a key intermediate, is intricately linked to EGFR signaling. nih.govnih.gov Studies have shown that EGFR signaling stimulates glycolysis, and the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which produces a potent allosteric activator of a key glycolytic enzyme, is an essential target of EGFR signaling. nih.gov This suggests an indirect but crucial role for the metabolic state, reflected by levels of intermediates like F-1,6-BP, in the cellular response to EGFR activation. The enzymes that mediate the conversion of F-1,6-BP, namely aldolase A (ALDOA) and fructose-1,6-bisphosphatase 1 (FBP1), have also been implicated in EGFR signaling pathways in cancer. nih.gov
Activation of the Ras Proto-Oncogene:
A significant discovery has been the direct role of F-1,6-BP in activating the Ras proto-oncoprotein, a major regulator of cell proliferation. nih.govresearchgate.net This mechanism is conserved from yeast to mammals. nih.govdoaj.org Research has demonstrated that F-1,6-BP can directly bind to Sos1, the mammalian ortholog of the yeast guanine (B1146940) nucleotide exchange factor (GEF) Cdc25. nih.govresearchgate.net This binding stimulates the dissociation of the Sos1/H-Ras complex, leading to the activation of Ras. nih.govresearchgate.net Consequently, downstream signaling pathways, including the MEK and ERK pathways, are activated. nih.govresearchgate.net This finding suggests a vicious cycle in cancer cells exhibiting the Warburg effect, where enhanced fermentation leads to an accumulation of F-1,6-BP, which in turn hyperactivates Ras, further promoting oncogenic proliferation. nih.govresearchgate.net
Modulation of HMGB1 Function:
Recent studies have unveiled a novel role for nuclear-accumulated F-1,6-BP in directly targeting the High Mobility Group Box 1 (HMGB1) protein. nih.govnih.gov HMGB1 is a non-histone chromosomal protein with diverse roles in transcription, DNA repair, and inflammation. nih.gov F-1,6-BP has been shown to bind directly to HMGB1, targeting specific lysine residues (K43/K44). nih.gov This interaction disrupts the association between the A-box and C-tail of HMGB1, inhibiting its oligomerization. nih.govnih.gov Furthermore, the binding of F-1,6-BP to HMGB1 can enhance the interaction between HMGB1 and the tumor suppressor protein p53, leading to p53 stabilization. nih.gov By modulating HMGB1's functions, F-1,6-BP can impair the DNA-associated activities of HMGB1, such as DNA replication and repair, thereby sensitizing cancer cells to chemotherapeutic agents. nih.govnih.gov Exogenous F-1,6-BP has also been found to inhibit viral replication by promoting the lysosomal degradation of HMGB1 and blocking its binding to the viral genome. nih.gov
Interactive Data Table of Research Findings
| Signaling Protein | Organism/System | Key Finding | Reference |
| Ras | Yeast, Mammalian Cells | F-1,6-BP directly binds to Cdc25/Sos1, activating Ras and its downstream effectors MEK and ERK. | nih.govresearchgate.net |
| HMGB1 | Cancer Cells | Nuclear F-1,6-BP binds to HMGB1, inhibiting its oligomerization and stabilizing p53. | nih.gov |
| HMGB1 | In vitro, In vivo (mice) | F-1,6-BP inhibits viral replication by promoting lysosomal degradation of HMGB1 and blocking its binding to the viral genome. | nih.gov |
| EGFR Pathway | Non-Small Cell Lung Cancer (NSCLC) Cells | EGFR signaling increases the activity of PFKFB3, a key glycolytic regulator upstream of F-1,6-BP formation. | nih.gov |
| HMGB1 | Cancer Cells | F-1,6-BP disrupts the interaction between the HMGB1 A-box and C-tail by targeting K43/K44 residues. | nih.gov |
Structural Biology and Enzymatic Mechanisms Involving D Fructose 1,6 Diphosphate
X-ray Crystallographic Studies of D-Fructose-1,6-Diphosphate-Binding Enzymes
X-ray crystallography has been an indispensable tool in visualizing the atomic-level details of enzyme-substrate interactions. For enzymes that bind D-fructose-1,6-diphosphate, such as Fructose-1,6-bisphosphatase (FBPase), crystallographic studies have provided a wealth of information regarding their active sites and allosteric regulation.
Crystallographic structures of FBPase in complex with its product, fructose-6-phosphate (B1210287) (F6P), and metal ions have illuminated the architecture of the active site. nih.govnih.gov In the absence of allosteric inhibitors, the enzyme adopts an active "R-state" conformation where a critical loop (residues 52-72) is ordered and participates in catalysis. nih.gov The active site contains three metal binding sites. nih.govebi.ac.uk In the presence of Mg²⁺, two of these sites are typically occupied. nih.gov Metal site 1 is coordinated by the carboxylate groups of Glu-97, Asp-118, and Glu-280, along with the 1-phosphate group of the substrate analog. drugbank.com Metal site 2 involves coordination by Glu-97, Asp-118, the 1-phosphate group, and the carbonyl oxygen of Leu-120. drugbank.com The substrate, D-fructose-1,6-diphosphate, binds in a conformation where the C1-phosphate is positioned deep within the active site for hydrolysis. nih.gov The furanose ring and the 6-phosphate group also make crucial contacts with active site residues, ensuring precise positioning for the catalytic reaction.
| Metal Binding Site | Coordinating Residues/Groups | Reference |
| Metal Site 1 | Glu-97, Asp-118, Glu-280, 1-phosphate of substrate | drugbank.com |
| Metal Site 2 | Glu-97, Asp-118, 1-phosphate of substrate, Carbonyl oxygen of Leu-120 | drugbank.com |
This table summarizes the key residues involved in coordinating metal ions in the active site of Fructose-1,6-bisphosphatase.
FBPase is a key regulatory enzyme and is subject to allosteric inhibition by molecules such as adenosine (B11128) monophosphate (AMP) and fructose-2,6-bisphosphate (F-2,6-P₂). nih.govmdpi.com Crystallographic studies have been pivotal in mapping the binding sites for these allosteric effectors, which are distinct from the active site. nih.govnih.gov The binding of AMP promotes a significant conformational change, transitioning the enzyme from the active R-state to a less active "T-state". nih.govnih.gov This transition involves a rotation of approximately 15-19 degrees between the upper and lower dimers of the tetrameric enzyme. nih.govdrugbank.com This conformational change disorders the catalytically essential loop (residues 52-72), leading to the release of cations from two of the three metal binding sites and a subsequent reduction in enzymatic activity. nih.gov
The synergistic inhibition by AMP and F-2,6-P₂ has also been structurally characterized. drugbank.com The binding of these inhibitors involves a complex network of interactions that are transmitted from the allosteric sites to the active site, highlighting a sophisticated mechanism of allosteric communication within the enzyme. drugbank.com A novel allosteric binding site for a pseudo-tetrapeptide inhibitor has also been identified near the center of the FBPase tetramer, which contacts three of the four subunits. nih.gov More recently, a new covalent allosteric site at residue C128 has been discovered for disulfiram (B1670777) and its derivatives. acs.org
Application of Molecular Dynamics Simulations for Conformational Analysis of FBP-Enzyme Complexes
While X-ray crystallography provides static snapshots of enzyme-ligand complexes, molecular dynamics (MD) simulations offer a dynamic view of these interactions, revealing the conformational flexibility and stability of the complexes over time. kpi.uafrontiersin.org MD simulations have been employed to study the stability of FBPase in complex with various inhibitors. mdpi.com These simulations have confirmed that potent inhibitors can bind stably to the receptor without inducing significant conformational changes in the binding pocket during the simulation period. mdpi.com
Site-Directed Mutagenesis Approaches for Probing Structure-Function Relationships in FBP-Interacting Enzymes
Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in an enzyme's structure and function. By systematically replacing residues and analyzing the kinetic and structural consequences, researchers can pinpoint their contributions to substrate binding, catalysis, and allosteric regulation. nih.govnih.gov
In the study of FBPase, mutagenesis of residues at the subunit interface, such as Asn9, Met18, and Ser87, has been shown to significantly affect the affinity for both the allosteric inhibitor AMP and the essential cofactor Mg²⁺. nih.gov For instance, mutating Met18 to arginine dramatically decreased AMP affinity by 20,000-fold without altering Mg²⁺ affinity, while a Met18 to isoleucine mutation resulted in a 50-fold lower activation constant for Mg²⁺ with no change in AMP inhibition. nih.gov These findings demonstrate that perturbations at the subunit interface can have long-range effects on ligand binding at distant sites. nih.gov Similarly, mutating key residues in the AMP binding site, like Lys112 and Tyr113, has confirmed their role in initiating the allosteric signal transmission to the active site. nih.gov
| Mutation | Effect on AMP Affinity (Ki) | Effect on Mg²⁺ Affinity (Ka) | Effect on Catalytic Rate (kcat) | Reference |
| Asn9Asp | 6-fold increase | - | 1.8-fold increase | nih.gov |
| Met18Ile | No alteration | 50-fold lower | - | nih.gov |
| Met18Arg | 20,000-fold decrease | No change | 1.6-fold increase | nih.gov |
| Ser87Ala | 2-fold increase | - | - | nih.gov |
| M248D | - | 6-fold increased affinity | >5-fold increase in catalytic efficiency | nih.gov |
This table presents a selection of site-directed mutagenesis studies on Fructose-1,6-bisphosphatase and their impact on key enzymatic parameters.
The Role of Magnesium Ions as Cofactors in Enzymatic Activity
Divalent metal ions, particularly Mg²⁺ and Mn²⁺, are essential cofactors for the activity of FBPase. wikipedia.org These ions play crucial roles in both the structural integrity of the active site and the catalytic mechanism of phosphate (B84403) ester hydrolysis.
The catalysis by FBPase is critically dependent on the presence of divalent metal ions, with Mg²⁺ being a preferred cofactor. wikipedia.orgnih.gov The catalytic mechanism involves a three-metal-ion-assisted process. nih.gov Crystal structures reveal that Mg²⁺ ions are precisely positioned within the active site to facilitate the hydrolysis of the C1-phosphate group from D-fructose-1,6-diphosphate. nih.govebi.ac.uk
In the proposed mechanism, the Mg²⁺ ion at site 2 coordinates and polarizes a water molecule, which, with the assistance of residues Asp74 and Glu98, generates a hydroxide (B78521) ion. nih.gov This hydroxide ion then acts as a nucleophile, attacking the phosphorus atom of the 1-phosphate group. nih.gov The developing negative charge on the 1-oxygen of the fructose (B13574) moiety is stabilized by its coordination to the Mg²⁺ ion at site 1. nih.gov The specific coordination of magnesium ions is therefore not just a general electrostatic requirement but a highly specific arrangement that is integral to the catalytic steps of the reaction. While other divalent cations like Mn²⁺ can support activity, high concentrations of Mg²⁺ can sometimes be inhibitory in certain FBPase isoforms, highlighting the nuanced and specific role of the magnesium salt form in catalysis. nih.gov
Impact of Metal Ion Affinity on Enzyme Activity and Regulation
The catalytic activity and regulation of several key enzymes in metabolic pathways involving D-fructose-1,6-diphosphate are critically dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) being the most physiologically significant. nih.govwikipedia.orgmdpi.com The affinity of these enzymes for Mg²⁺ is a crucial factor that modulates their kinetic properties and responsiveness to allosteric effectors. This relationship is fundamental to controlling the flux through glycolysis and gluconeogenesis.
The primary role of Mg²⁺ in these enzymatic reactions is often to act as a cofactor that facilitates catalysis through several mechanisms. nih.gov It can neutralize the negative charges on the phosphate groups of anionic substrates like Adenosine Triphosphate (ATP) and D-fructose-1,6-diphosphate, creating a conformation that is optimal for binding to the enzyme's active site. nih.govnih.gov Furthermore, Mg²⁺ ions are integral to the structure of the active site itself, correctly positioning substrates and activating water molecules for nucleophilic attack. ebi.ac.uk
Fructose-1,6-bisphosphatase (FBPase)
Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis, is an archetypal example of a metal-ion-dependent enzyme. nih.govnih.gov Its catalytic mechanism requires the coordination of multiple divalent metal ions, typically Mg²⁺ or Mn²⁺. wikipedia.orgnih.govnih.gov The active site of FBPase contains binding sites for three divalent metal cations, which play distinct roles in the hydrolysis of D-fructose-1,6-diphosphate to fructose-6-phosphate. ebi.ac.uk One Mg²⁺ ion directly coordinates with the substrate, while another activates a nucleophilic water molecule, both essential actions for the hydrolytic cleavage of the phosphate group. ebi.ac.uk
| Enzyme Variant | Change in Magnesium (Mg²⁺) Affinity | Change in Catalytic Efficiency | Reference |
|---|---|---|---|
| M248D FBPase | 6-fold increase | >5-fold increase | nih.gov |
Phosphofructokinase (PFK)
Phosphofructokinase (PFK) is a pivotal regulatory enzyme in glycolysis that catalyzes the phosphorylation of fructose-6-phosphate to D-fructose-1,6-diphosphate. nih.gov The regulation of PFK is complex and intrinsically linked to the cell's energy status, with ATP acting as both a substrate and an allosteric inhibitor. nih.govvaia.com The role of Mg²⁺ is central to this dual function of ATP. In the cell, ATP predominantly exists as a MgATP²⁻ complex. nih.govnih.gov
The binding of the MgATP²⁻ complex to the active site is required for the phosphotransfer reaction. nih.gov However, high concentrations of ATP can bind to a separate allosteric inhibitory site, causing a conformational change that reduces the enzyme's affinity for its substrate, fructose-6-phosphate. proteopedia.org The concentration of free Mg²⁺ ions is crucial in this regulatory scheme. Free Mg²⁺ is required for enzyme activity, and a decrease in its concentration, for instance by chelation from excess free ATP, can lead to apparent inhibition. nih.gov Kinetic studies on PFK from Trypanosoma brucei have shown that the true substrate is the MgATP²⁻ complex and that free Mg²⁺ ions are also required for full activity. nih.gov
Other Key Enzymes
The dependence on Mg²⁺ extends to other enzymes involved in D-fructose-1,6-diphosphate metabolism.
Aldolase (B8822740) , which catalyzes the reversible cleavage of D-fructose-1,6-diphosphate, requires Mg²⁺ for both its stability and activity. nih.gov Studies have shown that Mg²⁺ can influence the aldolase equilibrium. scispace.com
Enolase , a glycolytic enzyme further down the pathway, also demonstrates a critical requirement for Mg²⁺. nih.gov It was previously thought that two Mg²⁺ ions were sufficient for the activity of the dimeric enzyme, but further investigation revealed that the binding of four Mg²⁺ ions is necessary for full catalytic function, highlighting a stoichiometric relationship between metal ion binding and enzyme activation. nih.govresearchgate.netresearchgate.net
| Enzyme | Role of Mg²⁺ | Regulatory Impact | Reference |
|---|---|---|---|
| Fructose-1,6-bisphosphatase (FBPase) | Essential catalytic cofactor; three metal binding sites in active center. | Higher affinity for Mg²⁺ can directly increase catalytic efficiency. | ebi.ac.uknih.gov |
| Phosphofructokinase (PFK) | Forms the true substrate (MgATP²⁻); required as a free ion for activity. | Modulates the allosteric inhibition by ATP. | nih.govproteopedia.org |
| Aldolase | Required for enzyme stability and activity. | Affects the reaction equilibrium. | nih.govscispace.com |
| Enolase | Essential for catalysis; four ions required for full activity of the dimer. | Stoichiometric binding of Mg²⁺ is required for activation. | nih.govresearchgate.net |
Advanced Research Methodologies for Studying D Fructose 1,6 Diphosphate
Biochemical and Biophysical Characterization Techniques
Understanding the functional role of D-fructose-1,6-diphosphate requires intricate biochemical and biophysical methods to characterize its influence on protein structure and function.
Detailed Enzyme Kinetics Assays
Enzyme kinetics assays are fundamental in elucidating the role of D-fructose-1,6-diphosphate (FBP) as both a substrate and an allosteric regulator. These assays measure the rate of enzymatic reactions and how it is affected by varying concentrations of substrates and modulators.
A common method involves a coupled enzyme assay. For instance, the activity of fructose-1,6-bisphosphatase (FBPase), which catalyzes the hydrolysis of FBP to fructose-6-phosphate (B1210287) (F6P), can be monitored continuously. abcam.com In this system, the product F6P is used in a subsequent reaction that leads to the reduction of a chromophore, allowing the reaction rate to be followed spectrophotometrically at a specific wavelength (e.g., 450 nm). abcam.com Such assays are essential for determining key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which quantify the enzyme's affinity for FBP and its maximum catalytic rate, respectively. One study determined the Kₘ of FBPase for FBP to be approximately 41 μM. researchgate.net
Conversely, when FBP is the substrate for aldolase (B8822740), the reaction can be coupled to α-glycerophosphate dehydrogenase and triosephosphate isomerase. The rate of FBP cleavage is determined by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. sigmaaldrich.com
Magnesium ions (Mg²⁺) are critical in these kinetic assays as they are often required for the catalytic activity of enzymes like FBPase. abcam.com The precise concentration of the D-fructose-1,6-diphosphate magnesium salt can therefore directly influence the observed reaction kinetics. Furthermore, FBP itself acts as an allosteric effector for various enzymes, meaning it can bind to a site other than the active site to regulate the enzyme's activity, a phenomenon that is also studied using detailed kinetic assays. cymitquimica.com
Table 1: Examples of Enzyme Kinetic Assays Involving D-Fructose-1,6-Diphosphate
| Enzyme | Role of D-Fructose-1,6-Diphosphate | Coupled Enzymes | Detection Method | Parameter Measured |
|---|---|---|---|---|
| Fructose-1,6-Bisphosphatase (FBPase) | Substrate | Proprietary enzyme mix | Colorimetric (Absorbance at 450 nm) abcam.com | FBPase activity, Kₘ, Vₘₐₓ abcam.comresearchgate.net |
| Aldolase | Substrate | α-Glycerophosphate Dehydrogenase, Triosephosphate Isomerase | Spectrophotometric (Absorbance at 340 nm) sigmaaldrich.com | Aldolase activity sigmaaldrich.com |
| Central Glycolytic Genes Repressor (CggR) | Allosteric Regulator | Not applicable | Fluorescence Anisotropy | Binding Affinity (Kₑ) nih.gov |
Analytical Ultracentrifugation for Protein Quaternary Structure and Ligand Binding Studies
Analytical ultracentrifugation (AUC) is a powerful, first-principles-based technique for studying proteins and their interactions in solution, without the need for matrices or standards. beckman.com This method provides critical insights into how the binding of ligands like D-fructose-1,6-diphosphate can influence the size, shape, and association state of proteins. embl-hamburg.de
In a typical AUC experiment, a solution of the protein and ligand is subjected to high centrifugal forces. The sedimentation of the molecules is monitored in real-time using optical systems, such as UV absorption. beckman.com There are two main types of AUC experiments: sedimentation velocity and sedimentation equilibrium.
Sedimentation velocity experiments provide information about the hydrodynamic shape and mass of molecules. By analyzing the sedimentation coefficient (s-value), researchers can determine if the binding of FBP induces a change in the protein's oligomeric state (e.g., promoting the assembly of monomers into dimers or tetramers, or causing the dissociation of larger complexes). For example, studies on the transcriptional repressor CggR showed that FBP binding reduces the size of its oligomers. nih.gov
Sedimentation equilibrium experiments yield absolute molecular weights of the species in solution at equilibrium. This allows for the precise determination of the stoichiometry of the protein-ligand complex, revealing how many molecules of FBP bind to a single protein molecule.
The requirement of magnesium for the biological activity of FBP-binding enzymes makes the use of this compound crucial for these studies to accurately reflect physiological conditions.
Spectroscopic Methods, including Fluorescence Reporter Groups, for Conformational Analysis
Spectroscopic techniques are invaluable for detecting conformational changes in proteins upon binding to D-fructose-1,6-diphosphate. Fluorescence spectroscopy is particularly sensitive for this purpose.
Changes in the intrinsic tryptophan fluorescence of a protein can be monitored upon titration with FBP. A shift in the emission wavelength or a change in fluorescence intensity can indicate that the tryptophan residues are in a different local environment, signifying a conformational change in the protein.
When a protein lacks suitable intrinsic fluorophores, or to probe specific regions, extrinsic fluorescence reporter groups can be covalently attached. These fluorescent probes are designed to change their emission properties in response to alterations in their environment, such as those caused by ligand binding.
Fluorescence anisotropy is another powerful application. It measures the rotational mobility of a fluorescently labeled molecule. When a small fluorescently labeled FBP molecule binds to a much larger protein, its rotational motion is restricted, leading to an increase in anisotropy. This change can be used to quantify the binding affinity (dissociation constant, Kₑ). Studies on the CggR repressor used fluorescence anisotropy titrations to confirm the existence of a high-affinity binding site for FBP with a Kₑ of approximately 6 μM. nih.gov These spectroscopic methods have demonstrated that FBP binding can induce conformational changes that stabilize protein dimers against denaturation. nih.gov
Analytical Chemistry Approaches for D-Fructose-1,6-Diphosphate Quantification and Separation in Research Samples
Accurate quantification and separation of D-fructose-1,6-diphosphate from other closely related sugar phosphates are essential for metabolic research. Advanced analytical chemistry techniques provide the necessary sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of FBP in various samples. selleckchem.com Given the highly polar and anionic nature of sugar phosphates, specific HPLC modes are employed.
Mixed-Mode Chromatography : This approach uses columns with both reversed-phase and ion-exchange characteristics. For instance, a Newcrom B column, which has anion-exchange properties, can effectively separate FBP from its monophosphorylated precursors like fructose-6-phosphate. sielc.comsielc.com The separation is based on the principle that diphosphates, having a greater negative charge, will be retained longer on an anion-exchange column than monophosphates. sielc.com
Ion-Exchange Chromatography : Specifically, anion-exchange chromatography is well-suited for separating sugar phosphates. A method using an AS11-HC anion column with suppressed conductivity detection has been developed for the rapid analysis of FBP in fermentation broth, achieving separation in under 5 minutes. researchgate.net
Detection methods are critical for quantification. Charged Aerosol Detection (CAD) is a universal detector that can measure non-volatile analytes like FBP with high sensitivity, irrespective of their optical properties. sielc.com Evaporative Light Scattering Detection (ELSD) is another option for detecting these non-chromophoric compounds. sielc.com
Table 2: HPLC Methodologies for D-Fructose-1,6-Diphosphate Analysis
| Column Type | Mobile Phase Example | Detection Method | Application |
|---|---|---|---|
| Mixed-Mode (Newcrom B) sielc.com | Acetonitrile/Water with Ammonium Formate buffer (pH 3.0) sielc.com | Charged Aerosol Detection (CAD) sielc.com | Separation from fructose-6-phosphate sielc.com |
| Anion-Exchange (AS11-HC) researchgate.net | 50 mM KOH elution researchgate.net | Suppressed Conductivity researchgate.net | Rapid analysis in fermentation broth researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling
For the highly sensitive and specific quantification of FBP within complex biological samples, such as in metabolomics studies, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. dtu.dk
LC-MS combines the powerful separation capabilities of HPLC with the mass analysis capabilities of MS. An LC-ESI-MS method, utilizing an electrospray ionization (ESI) interface, has been developed to separate and quantify both FBP (the substrate) and F6P (the product) of the FBPase reaction. researchgate.netnih.gov In this method, separation can be achieved on an aminopropyl-silica (NH₂) column with a mobile phase containing an acetonitrile/buffer gradient. researchgate.netnih.gov
Detection is performed with a mass spectrometer operating in negative ion mode, as the phosphate (B84403) groups are readily deprotonated. whiterose.ac.uk Specificity is achieved by using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, where the mass spectrometer is set to detect only the ions corresponding to the specific mass-to-charge ratio (m/z) of the target molecules. For FBP, the [M-H]⁻ ion is typically monitored at m/z 339, while for F6P it is monitored at m/z 259. researchgate.netnih.gov This approach provides excellent sensitivity, with limits of detection (LOD) reported in the sub-micromolar range (e.g., 0.44 μM). researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as ¹³C-labeled FBP, can further enhance the accuracy of quantification. isotope.com
Integrated Proteomics and Metabolomics Studies
Thermal Proteome Profiling (TPP) is a functional proteomics method used to identify the protein interaction partners of metabolites like D-fructose-1,6-bisphosphate (FBP) directly in a complex biological sample, such as a cell lysate. researchgate.netnih.gov The principle of TPP is based on the observation that the binding of a ligand (in this case, FBP) can alter the thermal stability of its target protein. nih.gov
The TPP workflow for identifying FBP-interacting proteins involves treating cell lysates with FBP, while a control group is treated with a vehicle (e.g., water). researchgate.netresearchgate.net The samples are then divided and heated to a range of different temperatures. The binding of FBP stabilizes or destabilizes its protein targets, causing them to melt and aggregate at different temperatures compared to their unbound state. After heating, the aggregated proteins are removed, and the remaining soluble proteins are analyzed using quantitative mass spectrometry. researchgate.netnih.gov Proteins that show a significant shift in their melting curves in the presence of FBP are identified as potential interaction partners. researchgate.net
A key study utilizing this approach in HepG2 cell lysates identified 66 high-confidence protein targets for FBP. researchgate.netnih.gov Bioinformatic analysis of these targets revealed their involvement in diverse cellular functions and pathways. nih.gov
Table 1: Summary of FBP-Interacting Protein Functions Identified by TPP
| Functional Category | Percentage of Identified Proteins | Key Pathways Involved |
|---|---|---|
| Transport | 24.1% | Not specified |
| Metabolic Process | 21.0% | Glycolytic Process |
| Ribonucleoprotein | 15.0% | Ribosomal small subunit biogenesis |
| Transcription & Translation | 12.0% | Translation |
| Chaperone | 4.5% | Not specified |
Data sourced from Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of TPP results. nih.gov
This methodology is powerful enough to uncover novel biological functions. For example, TPP studies revealed a previously unknown chemical signaling role for FBP as a phosphate donor that can activate the enzyme phosphoglycerate mutase 1 (PGAM1) through histidine phosphorylation. researchgate.netnih.govrepec.org
Targeted metabolomics focuses on the measurement of a specific, predefined group of metabolites, offering high sensitivity and quantitative accuracy. nih.gov For D-fructose-1,6-diphosphate (FBP) research, liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique. nih.gov These methods allow for the precise quantification of FBP levels in various biological samples, from cell cultures to fermentation broths. nih.govresearchgate.net
A common approach involves using a stable isotope-labeled internal standard, such as ¹³C₆-FBP, during the LC-MS/MS analysis. nih.gov This standard is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to the sample at a known concentration at the beginning of sample preparation to correct for any loss of analyte during the extraction and analysis process, thereby ensuring high accuracy. nih.gov
Research applications of targeted metabolomics for FBP include:
Quantifying Intracellular Concentrations: Studies have used targeted LC-MS/MS to determine the absolute concentration of FBP in cultured human cells, such as HepG2, finding levels of approximately 0.416 mM. nih.gov
Investigating Metabolic Responses: In a study on fluoride-resistant Streptococcus mutans, targeted metabolomics revealed a significant increase in the concentration of FBP in the resistant strains, suggesting a role in enhanced acidogenicity and acid tolerance. nih.gov
Monitoring Bioprocesses: Ion chromatography has been established as a rapid and accurate method for monitoring FDP concentrations in fermentation broths, which is crucial for optimizing the production of this compound. researchgate.net
Genetic and Molecular Biological Techniques
Understanding the role of D-fructose-1,6-diphosphate (FBP) in metabolic pathways necessitates studying the enzymes that produce and consume it, such as fructose-1,6-bisphosphatase (FBPase) and fructose-1,6-bisphosphate aldolase (FBA). nih.govoup.com Gene cloning and expression analysis are fundamental techniques for this purpose.
The process typically begins with the identification and isolation of the gene encoding the enzyme of interest from an organism's genomic DNA or cDNA library. oup.comtandfonline.com Once cloned, the gene's sequence is analyzed to predict the protein's amino acid sequence and identify conserved domains and potential regulatory sites. oup.comtandfonline.com The cloned gene can then be overexpressed in a host system like Escherichia coli to produce large quantities of the enzyme for purification and characterization. oup.com
Expression analysis reveals where and when the gene is active. Techniques like RNA blotting (Northern blots) or quantitative real-time PCR (qRT-PCR) are used to measure the amount of the gene's transcript (mRNA) in different tissues or under various environmental conditions. nih.govmdpi.com This provides insight into the enzyme's physiological role.
Table 2: Examples of Gene Cloning and Expression Studies of FBP-Related Enzymes
| Enzyme | Organism | Key Findings | Reference(s) |
|---|---|---|---|
| Plastidic Fructose-1,6-bisphosphatase | Potato (Solanum tuberosum) | The gene was cloned and its expression was found to be limited to green tissues (leaf and stem), indicating a role in photosynthesis. No expression was detected in non-photosynthetic tissues like roots and tubers. | nih.gov |
| Fructose-1,6-bisphosphatase (fbpA) | Aspergillus oryzae | The fbpA gene was cloned and found to exist as a single copy. Its expression was repressed by glucose, indicating a role in gluconeogenesis. | tandfonline.com |
| Fructose-1,6-bisphosphate Aldolase | Anoxybacillus gonensis | The aldolase gene was cloned and overexpressed in E. coli. The recombinant enzyme was characterized, showing maximal activity at 60°C and pH 8.5. | oup.com |
| Fructose-1,6-bisphosphatase Gene Family | Neolamarckia cadamba | Six FBP genes were identified and cloned. Expression analysis suggested distinct roles for different isoforms, with NcFBP5 and NcFBP6 likely functioning as chloroplast and cytoplasmic types, respectively. | mdpi.com |
Mutational analysis is a critical technique for dissecting the precise biological function of a gene and its corresponding enzyme in vivo. By creating specific mutations, such as deleting a gene entirely (knockout) or altering its sequence, researchers can observe the resulting phenotypic changes in a model organism. mdpi.comjournalssystem.com
In the yeast Kluyveromyces lactis, deleting the KlFBA1 gene, which encodes fructose-1,6-bisphosphate aldolase, resulted in a complete loss of detectable FBA enzyme activity. mdpi.com While not entirely lethal, the mutant strain exhibited poor growth on glucose, confirming the enzyme's important, but not essential, role for glucose utilization in this organism under the tested conditions. mdpi.com
In the model plant Arabidopsis thaliana, the FBA gene family has been studied extensively. nih.govsemanticscholar.org Arabidopsis has eight FBA genes with distinct expression patterns and localizations (cytoplasm or plastid). nih.gov Mutational studies have revealed both unique and redundant functions. While single mutants of some FBA genes showed minimal effects, combining mutations could be lethal. For example, a double mutant of the highly homologous plastidial genes Atfba1 and Atfba2 resulted in an inability to perform photo-autotrophy, leading to death. semanticscholar.org Such studies demonstrate that changes to the structure or presence of these enzymes can profoundly alter enzymatic activity and organism viability. journalssystem.comsemanticscholar.org
Table 3: Summary of Mutational Analysis of FBA Genes in Model Organisms
| Organism | Gene(s) Studied | Mutation Type | Key Phenotypic Outcome | Reference(s) |
|---|---|---|---|---|
| Yeast (K. lactis) | KlFBA1 | Gene deletion | No detectable FBA activity; poor growth on glucose. | mdpi.com |
| Plant (Arabidopsis) | Atfba1 / Atfba2 | Double mutant | Inhibition of photo-autotrophy, leading to lethality. | semanticscholar.org |
| Plant (Arabidopsis) | Atfba2 | Single mutant | Slow growth rate, but overall development remained normal. | semanticscholar.org |
These genetic approaches are invaluable for establishing the definitive physiological context for the biochemical reactions involving D-fructose-1,6-diphosphate.
Bioinformatic Analysis of Gene Families (e.g., FBA gene family evolution)
Bioinformatic analysis serves as a powerful tool in unraveling the evolutionary history and functional diversification of gene families associated with D-Fructose-1,6-diphosphate metabolism. A prime example is the comprehensive study of the Fructose-1,6-bisphosphate Aldolase (FBA) gene family, the enzymes responsible for the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. mdpi.com These computational approaches allow researchers to identify FBA gene members across different species, infer their evolutionary relationships, and predict their functional roles.
A fundamental step in the bioinformatic analysis of the FBA gene family is the identification of its members within a given genome. nih.gov This is typically achieved by using known FBA protein sequences from a well-characterized species, such as Arabidopsis thaliana, as queries to perform BLAST (Basic Local Alignment Search Tool) searches against the genome database of the target organism. nih.govnih.gov Subsequently, Hidden Markov Model (HMM) searches using the conserved glycolytic domain (PF00274) can be employed to identify additional candidate FBA genes. nih.gov
Once identified, the physicochemical properties of the FBA proteins, including molecular weight, isoelectric point, and grand average of hydropathy, are calculated using bioinformatic tools like the ExPASy ProtParam tool. nih.gov Subcellular localization prediction, often performed with tools like WoLF PSORT, helps to categorize FBA enzymes into cytosolic and plastidic/chloroplastic groups, which is crucial for understanding their specific metabolic roles in glycolysis, gluconeogenesis, or the Calvin cycle. mdpi.comnih.gov
Phylogenetic analysis is central to understanding the evolutionary history of the FBA gene family. Multiple sequence alignments of FBA protein sequences are performed using software like ClustalX2 or MUSCLE. nih.govnih.gov These alignments are then used to construct phylogenetic trees using methods such as the Unweighted Pair Group Method with Arithmetic Mean (UPGMA) or Neighbor-Joining (NJ) in software packages like MEGA. nih.gov These analyses have consistently revealed that FBA genes are broadly categorized into two main classes: Class I, predominantly found in higher plants and animals, and Class II, typically present in bacteria and fungi. nih.govpnas.org Further subclades within these classes often correspond to their subcellular localization and functional specializations. For instance, in a study on Nicotiana tabacum, 16 FBA genes were identified and phylogenetically categorized into type I (chloroplast-located) and type II (cytoplasm-located) subfamilies. nih.gov
Gene structure analysis, examining the arrangement of exons and introns, and the identification of conserved motifs using tools like MEME (Multiple Em for Motif Elicitation) provide further insights into the evolutionary conservation and diversification of the FBA gene family. nih.govnih.gov For example, studies in sweet potato and its diploid relatives have shown that homologous FBA genes share a conserved number of exons and introns, indicating a high degree of conservation during evolution. mdpi.com
Synteny analysis, which compares the order of genes on chromosomes between different species, helps to elucidate the evolutionary events, such as whole-genome duplications and segmental duplications, that have contributed to the expansion and diversification of the FBA gene family. frontiersin.orgnih.gov For instance, synteny analysis between potato, tomato, and Arabidopsis revealed that segmental duplication events likely promoted the expansion of the FBA gene family in potato. frontiersin.org
The bioinformatic investigation of the FBA gene family extends to the analysis of promoter regions to identify cis-regulatory elements associated with various stimuli, such as light and stress responses. nih.govfrontiersin.org This provides clues about the transcriptional regulation of FBA genes and their roles in plant development and adaptation to environmental changes.
Detailed Research Findings
Bioinformatic studies have been conducted on the FBA gene family in a variety of plant species, yielding significant insights into their evolution and function.
A genome-wide analysis of wheat (Triticum aestivum L.) identified 21 TaFBA genes. nih.gov Phylogenetic reconstruction based on 245 FBA protein sequences indicated distinct evolutionary paths for Class I and Class II FBAs. nih.gov This study also challenged earlier findings by demonstrating the presence of a few Class II FBA genes in wheat and its relatives, which were previously thought to exist only in prokaryotes and fungi. nih.gov
In a study on sweet potato (Ipomoea batatas) and its diploid relatives, 20 FBA genes were identified in total. mdpi.com The high degree of conservation in gene and protein structures among these species suggests that the functions of FBA genes have been largely maintained throughout the evolution from diploid to hexaploid sweet potatoes. mdpi.com
Research on potato (Solanum tuberosum L.) identified nine StFBA gene members. frontiersin.org Phylogenetic and synteny analyses revealed a closer evolutionary relationship between the FBA genes of potato and tomato compared to other species, suggesting similar biological functions. frontiersin.org
A comprehensive analysis of the FBA gene family in tomato (Solanum lycopersicum) identified eight SlFBA genes. nih.gov Synteny analysis indicated that segmental duplication was a key factor in the expansion of this gene family in tomato. nih.gov
The following table summarizes the number of FBA genes identified in various plant species through bioinformatic analyses:
| Species | Number of FBA Genes Identified | Reference |
| Nicotiana tabacum (Tobacco) | 16 | nih.gov |
| Triticum aestivum (Wheat) | 21 | nih.gov |
| Solanum tuberosum (Potato) | 9 | frontiersin.org |
| Solanum lycopersicum (Tomato) | 8 | nih.gov |
| Ipomoea batatas (Sweet Potato) | 7 | mdpi.com |
| Cucumis sativus (Cucumber) | 5 | nih.gov |
| Gossypium hirsutum (Cotton) | 19 | researchgate.net |
| Phaseolus vulgaris (Common Bean) | 7 | researchgate.net |
These bioinformatic approaches provide a critical foundation for further functional genomics studies, helping to select candidate genes for improving crop yield, stress tolerance, and other desirable traits related to carbohydrate metabolism.
Future Directions in D Fructose 1,6 Diphosphate Research
Elucidating Novel Regulatory Mechanisms and Interconnected Signaling Pathways
Future research will focus on unraveling the intricate signaling roles of D-fructose-1,6-diphosphate (FBP), moving beyond its classical identity as a metabolic intermediate. Studies are increasingly demonstrating that FBP acts as a signaling molecule that regulates a variety of cellular events by engaging with important proteins. nih.gov This positions FBP as a flux-signaling metabolite, where its intracellular concentration correlates with the glycolytic flux and, in turn, modulates cellular regulatory machinery. rug.nl
A significant area of investigation is the identification of new protein-FBP interactions and their functional consequences. For instance, FBP has been shown to directly bind to and activate the oncogenic protein Ras by interacting with the guanine (B1146940) nucleotide exchange factor Son of sevenless homolog 1 (SOS1). researchgate.netnih.gov This connection suggests that the Warburg effect, characterized by enhanced glycolysis in cancer cells, could create a feedback loop where high FBP levels stimulate oncogenic potency. researchgate.net Another novel interaction identified is between FBP and aldehyde dehydrogenase 2 (ALDH2), where FBP exhibits an inhibitory effect, leading to an increase in cellular reactive oxygen species (ROS) and mitochondrial fragmentation. nih.gov This discovery points to a new glucose signaling axis mediated by FBP-ALDH2-ROS. nih.gov
Furthermore, the role of FBP in regulating transcription and protein stability is a burgeoning field. In myoblasts, FBP levels, sensed by pyruvate (B1213749) kinase M2 (PKM2), control the stability of the master myogenic transcription factor MyoD. biorxiv.org High FBP concentrations promote the tetrameric form of PKM2, which sequesters the E3 ubiquitin ligase Huwe1 in the cytoplasm, preventing the degradation of MyoD and thus promoting myogenesis. biorxiv.org In plants like Arabidopsis thaliana, fructose (B13574) signaling, which is dependent on the FBP-metabolizing enzyme fructose-1,6-bisphosphatase (FBPase), appears to be independent of the enzyme's catalytic activity, suggesting a non-metabolic, purely regulatory function. plos.org
The interconnection between FBP-mediated signaling and other major pathways, such as the PI3K-Akt pathway in T-lymphocytes, is also a key area for future studies. researchgate.net Research will likely aim to create a comprehensive map of the FBP interactome and its downstream effects, clarifying how metabolic state is translated into specific cellular responses. nih.govrug.nl
Table 1: Selected Signaling Interactions of D-Fructose-1,6-Diphosphate (FBP)
| Interacting Protein/Pathway | Organism/Cell Type | Observed Effect of FBP | Reference |
| Pyruvate Kinase M2 (PKM2) | Myoblasts | Induces PKM2 tetramerization, stabilizing MyoD by sequestering Huwe1. | biorxiv.org |
| Aldehyde Dehydrogenase 2 (ALDH2) | Human Cells | Inhibits ALDH2 activity, leading to increased ROS and mitochondrial fragmentation. | nih.gov |
| Ras (via SOS1) | Yeast, Human Cells | Activates Ras signaling by promoting the dissociation of the Sos1/H-Ras complex. | researchgate.netnih.gov |
| FRUCTOSE INSENSITIVE1 (FINS1/FBPase) | Arabidopsis thaliana | Mediates fructose signaling, potentially independent of catalytic activity. | plos.org |
| CggR Transcription Factor | Bacteria | Modulates the interaction of CggR with its DNA operator at millimolar concentrations. | rug.nl |
| Phosphoglycerate Mutase 1 (PGAM1) | Human Cells | Acts as a phosphate (B84403) donor to activate PGAM1 through histidine phosphorylation. | nih.gov |
Advancements in Structural and Computational Modeling of Enzyme-Ligand Interactions
Significant progress in understanding FBP's roles will be driven by advancements in structural biology and computational modeling. High-resolution crystal structures of enzymes that bind FBP, particularly FBPase, are providing unprecedented insight into their catalytic and allosteric mechanisms. nih.govpnas.org
For example, comparative structural analysis of Leishmania major FBPase in its apoenzyme form, in complex with manganese and phosphate, and in complex with the allosteric inhibitor AMP, has revealed a detailed mechanism of inhibition. nih.gov These studies show how AMP binding triggers a major conformational change, rotating the dimer pairs of the tetramer and locking the enzyme in an inactive state. nih.gov Such species-specific differences in the allosteric site, when compared to human FBPase, present opportunities for the design of targeted therapeutics. nih.gov
Computational homology modeling is another powerful tool being employed. The 3D structure of red-eared slider turtle FBPase has been predicted using the SWISS-MODEL server, based on the human liver FBPase crystal structure. nih.gov This in silico approach allows for the visualization of the enzyme in the presence of FBP and metal ions like Mg²⁺, helping to interpret kinetic data and understand how post-translational modifications, such as phosphorylation, might regulate enzyme activity during states like anoxia. nih.govmdpi.com
Future research will likely combine these techniques. Cryo-electron microscopy (cryo-EM) will enable the study of larger, more complex assemblies involving FBP and its interacting proteins in near-native states. Integrating structural data with molecular dynamics simulations will allow researchers to model the dynamic process of ligand binding, conformational changes, and allosteric information transmission within enzymes like FBPase. researchgate.net A deeper understanding of how FBP and its structural analog, fructose 2,6-bisphosphate, differentially regulate enzymes like phosphofructokinase and FBPase at an atomic level remains a key objective. pnas.orgnih.gov These computational and structural approaches are essential for moving from static pictures to a dynamic understanding of enzyme-ligand interactions and for facilitating rational drug design. researchgate.netnih.gov
Table 2: Structural and Computational Insights into FBPase
| Organism/Enzyme Source | Method | Key Findings | Reference |
| Pig Kidney Cortex FBPase | X-ray Crystallography (2.8 Å) | Revealed a tetrameric structure with distinct binding sites for AMP and fructose 2,6-bisphosphate, with the latter shared between two monomers. | pnas.org |
| Leishmania major FBPase | X-ray Crystallography | Demonstrated that AMP binding induces a 18° rotation of dimer pairs, leading to an inactive T-state conformation. Identified a species-specific effector loop. | nih.gov |
| Red-Eared Slider Turtle Liver FBPase | Homology Modeling (in silico) | Predicted the 3D structure based on human FBPase, facilitating the study of regulatory mechanisms during anoxia. | nih.gov |
| Sulfolobus tokodaii FBP Aldolase (B8822740)/Phosphatase | X-ray Crystallography | Showed that a single active site can catalyze two distinct reactions (aldol condensation and dephosphorylation) through substrate-induced conformational changes. | researchgate.net |
Development of Innovative Research Tools for Comprehensive D-Fructose-1,6-Diphosphate Metabolism Studies
To fully comprehend the dynamic and multifaceted role of FBP, the development of innovative research tools is paramount. Traditional methods often rely on the analysis of cell lysates, which provides a static snapshot of metabolite levels and protein interactions. New technologies are emerging that allow for real-time monitoring and global profiling in living cells.
One such advancement is the creation of genetically encoded fluorescent biosensors. "HYlight" is a ratiometric biosensor designed to specifically monitor the dynamics of FBP in living cells. nih.gov With an affinity of approximately 1 µM for FBP, this tool can track changes in FBP levels linked to glycolysis in real-time within different cellular compartments. Its application in liver cancer cells has shown its potential to identify cells with heightened glycolytic activity, which could help uncover metabolic pathways altered in the early stages of disease. nih.gov
Another powerful approach is chemoproteomics, which aims to globally identify metabolite-protein interactions within their native cellular environment. A recently developed chemoproteomic protocol has been used to capture the FBP interactome in living cells. nih.gov This method successfully identified known FBP targets like PKM2 and also uncovered novel interactions, such as the inhibitory binding of FBP to ALDH2. nih.gov Similarly, thermal proteome profiling (TPP) has been employed to profile FBP-interacting proteins, leading to the discovery that FBP can act as a phosphate donor to activate phosphoglycerate mutase 1 (PGAM1). nih.gov
These innovative tools provide a more dynamic and comprehensive view of FBP metabolism and signaling. Future directions will involve refining these tools for higher sensitivity and specificity, developing biosensors for related metabolites to study pathway flux, and combining these techniques with other 'omics' approaches (e.g., transcriptomics, metabolomics) for a systems-level understanding of how FBP integrates metabolic status with cellular function. nih.govnih.gov
Table 3: Innovative Tools for Studying FBP Metabolism
| Tool/Technique | Description | Key Application/Discovery | Reference |
| HYlight Biosensor | A genetically encoded, ratiometric fluorescent biosensor for FBP. | Real-time monitoring of FBP dynamics in living liver cancer cells, distinguishing glycolytic from gluconeogenic changes. | nih.gov |
| Chemoproteomic Profiling | A protocol to capture and identify FBP-interacting proteins in living cells. | Identified known targets (PKM2) and novel interactions (inhibition of ALDH2 by FBP). | nih.gov |
| Thermal Proteome Profiling (TPP) | A method to identify protein-ligand interactions based on changes in protein thermal stability. | Revealed that FBP acts as a phosphate donor to activate PGAM1 via histidine phosphorylation. | nih.gov |
Further Exploration of D-Fructose-1,6-Diphosphate's Role in Specific Cellular and Organismal Contexts and Physiological Adaptations (e.g., anoxia, hibernation)
A crucial future direction is to investigate the role of FBP and its regulatory enzymes in specific physiological and adaptive contexts, particularly in organisms that endure extreme environmental conditions. These studies can reveal fundamental principles of metabolic control.
Anoxia (absence of oxygen) tolerance is a prime example. In the red-eared slider turtle, an animal capable of surviving prolonged periods without oxygen, the regulation of FBPase is critical for managing metabolic rate depression. nih.govmdpi.com During anoxia, turtle liver FBPase shows decreased maximal activity and is suppressed via post-translational modifications like threonine phosphorylation. nih.gov This inhibition of gluconeogenesis is a key adaptation to conserve energy when only anaerobic glycolysis is possible. nih.govmdpi.com Similarly, studies in maize leaves under hypoxia show that the expression of fructose-1,6-bisphosphate aldolase genes is dynamically regulated, in part by microRNAs like miR775, to adapt cellular metabolism to low-oxygen conditions. mdpi.com
The role of FBP-metabolizing enzymes in thermal homeostasis is another exciting area. The muscle isotype of FBPase, Fbp2, has been implicated in thermogenesis. nih.gov It is hypothesized that a "futile cycle" between phosphofructokinase and Fbp2, where FBP is continuously cycled back to fructose-6-phosphate (B1210287), generates heat. The activity of Fbp2 is known to increase in response to cold challenges, and research using knockout mice is beginning to clarify its direct contribution to muscle thermogenesis. nih.gov This has clear implications for understanding metabolic adaptations during hibernation, a state characterized by both reduced body temperature and metabolic suppression.
Furthermore, FBP itself has been shown to have protective effects in certain contexts. In primary cultures of astrocytes, the presence of FBP in the culture medium protected the cells from hypoxic damage, preventing cell edema and the release of lactate (B86563) dehydrogenase. nih.gov This suggests a role beyond simple energy supply, although the exact mechanism remains to be fully elucidated. nih.gov Future research will likely explore these protective and adaptive roles in greater detail across a wider range of organisms and stress conditions, from hypoxia and cold stress to other metabolic challenges. nih.govnih.gov
Table 4: Role of FBP and Related Enzymes in Physiological Adaptations
| Organism/Cell Type | Condition | Key Enzyme(s) | Observed Role/Regulation | Reference |
| Red-Eared Slider Turtle | Anoxia | Fructose-1,6-bisphosphatase (FBPase) | FBPase activity is suppressed by phosphorylation, inhibiting gluconeogenesis to conserve energy. | nih.govmdpi.com |
| Mouse Skeletal Muscle | Cold Stress | Fructose-1,6-bisphosphatase 2 (Fbp2) | Fbp2 participates in a futile cycle with phosphofructokinase, contributing to thermogenesis. | nih.gov |
| Rat Astrocytes | Hypoxia | Not specified | Exogenous FBP protects cells from hypoxic damage and edema. | nih.gov |
| Maize (Zea mays) | Hypoxia | Fructose-1,6-bisphosphate Aldolase (Aldo1, Aldo2) | Expression of aldolase isoenzymes is regulated by miR775 to adapt glycolysis to low oxygen. | mdpi.com |
| White Shrimp (Litopenaeus vannamei) | Hypoxia | Phosphofructokinase, FBPase | Expression is regulated by Hypoxia-Inducible Factor 1 (HIF-1) to manage energy needs. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended storage and reconstitution protocols for D-fructose-1,6-diphosphate magnesium salt to ensure stability in enzymatic assays?
- Methodological Answer : Store the compound at –20°C in airtight, desiccated containers to prevent hydrolysis or degradation . For reconstitution, use 30% glycerol or 30 mM solutions in deionized water to maintain solubility and activity. Avoid repeated freeze-thaw cycles, as this may alter phosphorylation states or introduce contaminants .
Q. How does this compound function as a substrate in glycolysis studies, and what experimental controls are critical?
- Methodological Answer : This compound is a key intermediate in glycolysis, serving as a substrate for aldolase and phosphofructokinase. In enzymatic assays, include controls such as:
- Blank reactions without the magnesium salt to confirm substrate specificity.
- Parallel assays with sodium or calcium salts (e.g., trisodium or dicalcium salts) to compare ion-dependent enzyme kinetics .
- pH stabilization at 7.6 (using Tris-HCl or HEPES buffers) to mimic physiological conditions .
Q. What analytical methods are suitable for quantifying this compound purity and detecting contaminants?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a refractive index detector or enzymatic assays coupled with NADH/NADPH-linked spectrophotometric detection. Validate purity by assessing free phosphate levels (≤5%) and residual glucose-6-phosphate/fructose-6-phosphate (≤4%) via enzymatic oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzyme kinetic data when using different salt forms (e.g., magnesium vs. sodium) of D-fructose-1,6-diphosphate?
- Methodological Answer :
- Ion-Specific Effects : Compare and values across salt forms, as magnesium ions may act as cofactors for certain enzymes (e.g., phosphofructokinase). Use chelating agents (e.g., EDTA) to isolate ion-specific effects .
- Contaminant Screening : Verify salt-specific contaminants (e.g., calcium ions in magnesium salt batches) using atomic absorption spectroscopy .
- Buffer Compatibility : Ensure ionic strength and pH are consistent across assays to avoid confounding variables .
Q. What experimental designs are optimal for studying the role of this compound in hypoxia-induced metabolic reprogramming?
- Methodological Answer :
- In Vitro Models : Treat cultured cells under hypoxia (1% O₂) and measure glycolytic flux via extracellular acidification rate (Seahorse XF Analyzer). Include a control group with TP53-Induced Glycolysis and Apoptosis Regulator (TIGAR) knockdown to assess fructose-2,6-bisphosphate cross-talk .
- Isotopic Tracing : Use -labeled this compound to track carbon flux into downstream metabolites (e.g., glyceraldehyde-3-phosphate) via LC-MS .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions during long-term experiments?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound at 25°C, 37°C, and 45°C in buffers ranging from pH 6.0 to 8.0. Monitor degradation via HPLC and quantify intact compound using peak area analysis .
- Stabilizers : Test additives like 30% glycerol or 1 mM MgCl₂ to mitigate hydrolysis at elevated temperatures .
Data Interpretation & Technical Challenges
Q. How should researchers address conflicting results in studies measuring the impact of this compound on reactive oxygen species (ROS) levels?
- Methodological Answer :
- Dose-Response Curves : Use a gradient of magnesium salt concentrations (0.1–10 mM) to identify biphasic effects on ROS .
- Antioxidant Controls : Include ROS scavengers (e.g., N-acetylcysteine) to distinguish direct vs. indirect effects of the compound .
- Cell-Type Specificity : Validate findings across multiple cell lines, as glycolytic dependencies vary (e.g., cancer vs. primary cells) .
Q. What strategies mitigate batch-to-batch variability in commercial this compound preparations?
- Methodological Answer :
- Supplier Certification : Request certificates of analysis (CoA) detailing purity (>85%), heavy metal content (≤20 ppm Pb), and moisture levels (≤20%) .
- In-House Validation : Perform enzymatic activity assays (e.g., aldolase cleavage) to confirm substrate functionality before large-scale experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
